molecular formula C7H5ClN2O B1349480 2-Chloro-4-methoxynicotinonitrile CAS No. 98645-43-3

2-Chloro-4-methoxynicotinonitrile

Cat. No.: B1349480
CAS No.: 98645-43-3
M. Wt: 168.58 g/mol
InChI Key: MOKUXMQJIYHZCA-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxynicotinonitrile is a high-purity chemical building block specifically designed for research and development applications. This compound features a pyridine core functionalized with chloro, methoxy, and nitrile groups, making it a valuable intermediate in synthetic organic chemistry. Its molecular structure is engineered to facilitate nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing researchers to efficiently construct complex molecules for pharmaceutical and agrochemical discovery. Nicotinonitrile derivatives are widely recognized as key scaffolds in the development of kinase inhibitors and other biologically active compounds. The chloro and cyano substituents provide orthogonal reactivity for further functionalization, enabling the synthesis of diverse compound libraries. This product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methoxypyridine-3-carbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClN2O/c1-11-6-2-3-10-7(8)5(6)4-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKUXMQJIYHZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362982
Record name 2-Chloro-4-methoxynicotinonitrile
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Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98645-43-3
Record name 2-Chloro-4-methoxy-3-pyridinecarbonitrile
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Record name 2-Chloro-4-methoxynicotinonitrile
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Record name 2-Chloro-3-cyano-4-methoxypyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available chemical and physical properties of 2-Chloro-4-methoxynicotinonitrile (CAS No. 98645-43-3). Due to the limited availability of experimental data in the public domain, this document primarily presents computed properties and information extrapolated from closely related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and suggesting avenues for future experimental investigation.

Chemical Properties and Data

This compound is a substituted pyridine derivative. The presence of the chloro, methoxy, and cyano groups on the nicotinonitrile scaffold suggests its potential as a versatile intermediate in organic synthesis and medicinal chemistry. The nicotinonitrile core is a recognized "privileged structure" in drug discovery, known to be a part of various biologically active compounds.[1]

Table 1: General and Physicochemical Properties

PropertyValueSource
CAS Number 98645-43-3ChemicalBook[2]
Molecular Formula C₇H₅ClN₂OSigma-Aldrich
Molecular Weight 168.58 g/mol Sigma-Aldrich
Physical Form Solid (predicted)4-Chloro-2-methoxynicotinonitrile is a solid
Boiling Point 485.9 ± 45.0 °C (Predicted)Guidechem[3]
Flash Point 99.2 ± 27.3 °C (Predicted)Guidechem[3]
Melting Point Not availableN/A
Solubility Not availableN/A

Spectroscopic Data (Predicted)

No experimental spectra for this compound are currently available in the public domain. The following are predicted characteristics based on the analysis of structurally similar compounds.

2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups and the electron-donating effect of the methoxy group.

2.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The approximate chemical shift ranges for the different types of carbons, based on typical values for substituted pyridines, are presented below.[4][5]

  • Aromatic Carbons: 110-160 ppm

  • Nitrile Carbon (-CN): 115-120 ppm

  • Methoxy Carbon (-OCH3): 55-65 ppm

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

  • C≡N (Nitrile): A sharp absorption band around 2220-2240 cm⁻¹.

  • C-O (Methoxy): Stretching vibrations in the region of 1050-1250 cm⁻¹.

  • C-Cl (Chloro): Absorptions in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C=C and C=N: Stretching vibrations in the 1400-1600 cm⁻¹ region.

2.4. Mass Spectrometry (Predicted)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.58 g/mol ). A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) is expected.[6]

Experimental Protocols

As no specific experimental protocols for the synthesis and analysis of this compound are publicly available, the following sections provide generalized procedures based on methods for structurally related compounds.

3.1. Synthesis

A potential synthetic route to this compound could be adapted from the preparation of similar 2-chloronicotinonitrile derivatives. A common method involves the chlorination of a corresponding hydroxypyridine or pyridine N-oxide precursor. For instance, the synthesis of 2-chloronicotinonitrile has been achieved by treating nicotinamide-1-oxide with phosphorus pentachloride and phosphorus oxychloride.[7] A similar strategy could potentially be employed starting from a suitably substituted 4-methoxynicotinamide-1-oxide.

A patent for the preparation of the related compound, 2-chloro-4-methylnicotinonitrile, describes a multi-step process involving condensation and subsequent chlorination.[8] This suggests that a convergent synthesis approach could also be a viable strategy.

3.2. General Spectroscopic Analysis Workflow

The following is a generalized workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

G General Experimental Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation & Verification Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structure Elucidation IR FT-IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Further_Studies Further Biological/Reactivity Studies Structure_Confirmation->Further_Studies Proceed if structure is confirmed

General workflow for synthesis and characterization.

Reactivity and Biological Activity

4.1. Chemical Reactivity

The reactivity of the 2-chloropyridine moiety is well-established, with the chlorine atom at the 2-position being susceptible to nucleophilic aromatic substitution.[9] This is due to the electron-withdrawing nature of the pyridine nitrogen, which activates the ortho and para positions to nucleophilic attack. Therefore, this compound is expected to undergo reactions with various nucleophiles at the C2 position, allowing for the introduction of a wide range of functional groups.

4.2. Potential Biological Activity

While no specific biological activity data for this compound has been reported, the nicotinonitrile scaffold is present in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][10][11][12] The specific combination of substituents (chloro, methoxy) on the nicotinonitrile ring of the title compound would modulate its biological profile. Further screening and in-vitro/in-vivo studies are necessary to determine its therapeutic potential.

Signaling Pathways

There is no information available in the public domain regarding any signaling pathways modulated by this compound.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. However, there is a significant lack of publicly available experimental data regarding its physicochemical properties, spectroscopic characterization, and biological activity. This technical guide has compiled the available computed data and information from related structures to provide a preliminary overview. Further experimental investigation is crucial to fully elucidate the chemical and biological profile of this compound and to explore its potential as a building block for the development of new chemical entities.

References

An In-depth Technical Guide to 2-Chloro-4-methoxynicotinonitrile (CAS No. 98645-43-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxynicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical properties, outlines a putative synthesis protocol, and explores its potential applications as a versatile building block in the development of novel therapeutics. Particular attention is given to its potential role as an intermediate in the synthesis of kinase inhibitors. While direct biological data for this specific compound is limited in publicly accessible literature, this guide also discusses the known biological activities of structurally related compounds to infer its potential therapeutic relevance.

Chemical and Physical Properties

This compound, also known as 2-chloro-4-methoxy-3-pyridinecarbonitrile, is a substituted pyridine derivative.[1] Its chemical structure features a pyridine ring substituted with a chloro group at the 2-position, a cyano group at the 3-position, and a methoxy group at the 4-position. This arrangement of functional groups makes it a valuable intermediate for further chemical modifications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 98645-43-3[1]
Molecular Formula C₇H₅ClN₂O[1]
Molecular Weight 168.58 g/mol [1]
Appearance White to light yellow powder/crystal
Boiling Point 318.3 °C at 760 mmHg
Melting Point Not explicitly available
Solubility Not explicitly available
IUPAC Name 2-chloro-4-methoxypyridine-3-carbonitrile[1]
Synonyms 2-Chloro-4-methoxy-3-pyridinecarbonitrile, 2-Chloro-3-cyano-4-methoxypyridine[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthetic route could involve the construction of the 4-methoxynicotinonitrile ring system followed by a chlorination step.

Synthetic_Pathway_2_Chloro_4_methoxynicotinonitrile A Starting Materials B Cyclization/ Condensation A->B Reaction C 4-hydroxy-nicotinonitrile intermediate B->C D Methylation C->D e.g., (CH3)2SO4 E 4-methoxy-nicotinonitrile D->E F Chlorination (e.g., POCl3/PCl5) E->F G This compound F->G

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Hypothetical):

  • Step 1: Formation of a 4-hydroxynicotinonitrile precursor. This could potentially be achieved through a multi-component reaction involving a suitable enolate and a malononitrile derivative.

  • Step 2: Methylation of the hydroxyl group. The intermediate from Step 1 would be treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield 4-methoxynicotinonitrile.

  • Step 3: Chlorination. The 4-methoxynicotinonitrile would then be subjected to chlorination. A mixture of phosphorus oxychloride and phosphorus pentachloride is a common reagent for this type of transformation on pyridine rings. The reaction would likely be heated to drive it to completion.

  • Step 4: Work-up and Purification. The reaction mixture would be carefully quenched with ice-water, and the crude product extracted with an organic solvent. Purification would likely be achieved through recrystallization or column chromatography to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive chloro and cyano groups, along with the methoxy moiety, allows for a variety of chemical transformations, making it an attractive scaffold for creating libraries of compounds for drug screening.

While direct biological activity data for this specific compound is scarce, its structural motifs are present in molecules with known pharmacological activities. The nicotinonitrile core is a key feature in a number of biologically active compounds.

Potential as a Kinase Inhibitor Intermediate:

The 2-chloropyridine moiety is a common feature in many kinase inhibitors. The chlorine atom can act as a leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various side chains that can interact with the amino acid residues in the ATP-binding pocket of kinases. There are suggestions that related compounds could be intermediates in the development of kinase inhibitors.

A potential application of this compound is in the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for inhibitors derived from this compound.

Experimental Workflow for Screening Kinase Inhibitors:

A general workflow for screening compounds derived from this compound for their potential as kinase inhibitors would involve several stages, from initial library synthesis to in vivo testing.

Kinase_Inhibitor_Screening_Workflow A Library Synthesis from This compound B High-Throughput Screening (HTS) (Biochemical Assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D E In Vitro Cellular Assays (e.g., Proliferation, Apoptosis) D->E F In Vivo Animal Models (e.g., Xenograft studies) E->F G Preclinical Development F->G

Caption: General experimental workflow for the development of kinase inhibitors.

Safety and Handling

This compound should be handled with care in a well-ventilated area or in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery, particularly as a scaffold for the synthesis of kinase inhibitors. While direct biological data for this compound is limited, its structural features suggest that it is a promising starting point for the development of novel therapeutic agents. Further research is warranted to fully explore its synthetic utility and to evaluate the biological activities of its derivatives. This guide provides a foundational resource for researchers interested in leveraging this compound in their drug development programs.

References

In-Depth Technical Guide: 2-Chloro-4-methoxynicotinonitrile - Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Chloro-4-methoxynicotinonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds.

Chemical Structure and Properties

This compound, with the CAS number 98645-43-3, possesses a pyridine ring scaffold substituted with chloro, methoxy, and cyano functional groups. These groups contribute to its unique reactivity and utility as a versatile building block in organic synthesis.

Structure:

Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 98645-43-3[1]
Molecular Formula C₇H₅ClN₂O[1]
Molecular Weight 168.58 g/mol [1]
Melting Point 173 - 177 °C[1]
Appearance White to light yellow powder/crystal[1]

Spectral Data:

  • ¹H NMR: The spectrum is expected to show signals for the two aromatic protons on the pyridine ring and a singlet for the methoxy group protons.

  • ¹³C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the nitrile carbon, the carbons of the pyridine ring, and the methoxy carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and cyano groups and the electron-donating effect of the methoxy group.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C≡N (nitrile) stretch, C-O (ether) stretch, C-Cl stretch, and the aromatic C=C and C-H vibrations of the pyridine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-hydroxy-4-methoxynicotinonitrile, followed by a chlorination reaction.

Synthesis Pathway Visualization:

Synthesis_Pathway Starting_Materials Starting Materials (e.g., Ethyl Cyanoacetate, Trimethyl Orthoformate, Ammonia) Precursor 2-Hydroxy-4-methoxynicotinonitrile Starting_Materials->Precursor Cyclization Final_Product This compound Precursor->Final_Product Chlorination Chlorinating_Agent POCl3 Chlorinating_Agent->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Hydroxy-4-methoxynicotinonitrile (Precursor)

Further research into specialized chemical literature is recommended to obtain a precise, validated experimental protocol for this specific precursor.

Experimental Protocol: Chlorination of 2-Hydroxy-4-methoxynicotinonitrile

The chlorination of the 2-hydroxy precursor is a common transformation in heterocyclic chemistry, often employing phosphorus oxychloride (POCl₃).

General Experimental Protocol:

This protocol is based on general procedures for the chlorination of hydroxypyridines and may require optimization for this specific substrate.[2]

Reagents:

  • 2-Hydroxy-4-methoxynicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Inert solvent (e.g., sulfolane, optional)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension or solution of 2-hydroxy-4-methoxynicotinonitrile in an excess of phosphorus oxychloride is prepared. Alternatively, an inert high-boiling solvent like sulfolane can be used with a stoichiometric amount of POCl₃.[3]

  • A catalytic amount of an organic base such as pyridine or dimethylformamide (DMF) can be added to accelerate the reaction.[3]

  • The reaction mixture is heated to reflux (typically around 100-110 °C for neat POCl₃) and stirred for a period of 1 to 4 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is cooled in an ice bath and the reaction is carefully quenched by the slow addition of crushed ice or ice-cold water. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • The aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • The product is then extracted with an organic solvent such as dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Experimental Workflow Visualization:

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants 2-Hydroxy-4-methoxynicotinonitrile + POCl3 Heating Heat to Reflux (1-4 hours) Reactants->Heating Quenching Quench with Ice Heating->Quenching Cooling Neutralization Neutralize with NaHCO3 Quenching->Neutralization Extraction Extract with CH2Cl2 Neutralization->Extraction Drying Dry with Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization or Column Chromatography Evaporation->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: General workflow for the chlorination and purification of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the chloro, methoxy, and cyano groups at specific positions on the pyridine ring allows for diverse chemical modifications, making it a key building block for:

  • Pharmaceuticals: The synthesis of novel compounds with potential therapeutic applications.

  • Agrochemicals: The development of new herbicides, fungicides, and insecticides.

The strategic placement of reactive sites on the molecule enables chemists to introduce further complexity and functionality, leading to the discovery of new chemical entities with desired biological properties.

References

2-Chloro-4-methoxynicotinonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-4-methoxynicotinonitrile

This technical guide provides a concise overview of the fundamental physicochemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a substituted pyridine derivative. The presence of a chlorine atom, a methoxy group, and a nitrile group on the pyridine ring confers specific chemical reactivity and physical properties to the molecule. These functional groups are pivotal for its potential applications in medicinal chemistry and organic synthesis.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₅ClN₂O[1][2][3]
Molecular Weight 168.58 g/mol [1][2][3]
CAS Number 98645-43-3[1][2][3][4]
IUPAC Name 2-chloro-4-methoxypyridine-3-carbonitrile[2]
Canonical SMILES COC1=C(C(=NC=C1)Cl)C#N
InChI Key MOKUXMQJIYHZCA-UHFFFAOYSA-N[2]

Experimental Protocols and Further Research

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically found in specialized chemical literature, such as peer-reviewed journals and patents. Researchers interested in working with this compound are encouraged to consult scientific databases for specific procedural details. Similarly, information regarding its involvement in specific signaling pathways is highly dependent on the context of its biological application and would be elucidated through targeted in-vitro and in-vivo studies.

Logical Representation of Chemical Information

The following diagram illustrates the relationship between the different identifiers and properties of this compound.

Structural and Identity Information for this compound cluster_identifiers Chemical Identifiers cluster_formula Molecular Formula & Weight cluster_structure Structural Representations CAS CAS Number 98645-43-3 IUPAC IUPAC Name 2-chloro-4-methoxypyridine-3-carbonitrile Formula Molecular Formula C₇H₅ClN₂O Weight Molecular Weight 168.58 g/mol Formula->Weight SMILES SMILES COC1=C(C(=NC=C1)Cl)C#N InChIKey InChI Key MOKUXMQJIYHZCA-UHFFFAOYSA-N SMILES->InChIKey Compound This compound Compound->CAS Compound->IUPAC Compound->Formula Compound->SMILES

Fig. 1: Chemical Identity and Structural Data

References

Spectroscopic Profile of 2-Chloro-4-methoxynicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-4-methoxynicotinonitrile (C₇H₅ClN₂O), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data, this document presents a detailed analysis based on established spectroscopic principles and predictive models for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of this compound and its derivatives. Included are detailed, generalized experimental protocols for acquiring such data, alongside visualizations of the molecular structure and analytical workflow.

Introduction

This compound is a substituted pyridine derivative featuring a chlorine atom, a methoxy group, and a nitrile function. These functionalities impart specific electronic and structural properties that are of interest in the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions. This document outlines the predicted spectroscopic characteristics of this molecule.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these are predicted values based on analogous structures and spectroscopic theory, and experimental verification is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3 - 8.5Doublet1HH-6
~6.8 - 7.0Doublet1HH-5
~4.0Singlet3H-OCH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~165C-4
~152C-2
~150C-6
~115C-3 (C-CN)
~115-CN
~108C-5
~56-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-OCH₃)
~2230-2210Strong, SharpC≡N stretch (Nitrile)[1][2]
~1600-1450Medium-StrongAromatic C=C and C=N ring stretching
~1300-1000StrongC-O stretch (Aryl ether)
~850-750StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 168.58 g/mol ), the following is predicted for an Electron Impact (EI) or Electrospray Ionization (ESI) spectrum.

Predicted Mass Spectrometry Data

m/zPredicted IonNotes
168/170[M]⁺˙ / [M+H]⁺Molecular ion peak with a characteristic ~3:1 intensity ratio due to the presence of ³⁵Cl and ³⁷Cl isotopes.
153/155[M-CH₃]⁺Loss of a methyl radical from the methoxy group.
140/142[M-CO]⁺˙Loss of carbon monoxide.
133[M-Cl]⁺Loss of a chlorine radical.
105[M-Cl-CN]⁺Subsequent loss of the nitrile group after chlorine loss.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy Protocol

Instrumentation: 400 or 500 MHz NMR Spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

  • Spectral Width: A range covering from -1 to 12 ppm is standard.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 512-2048 or more, as ¹³C has a low natural abundance.

  • Spectral Width: A range covering from 0 to 220 ppm is standard.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak or TMS.

  • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method for solids):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Analysis:

  • Identify and label the major absorption peaks.

  • Correlate the observed absorption bands with the vibrational frequencies of known functional groups.

Mass Spectrometry Protocol

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation for positive ion mode.

ESI-MS Acquisition (Positive Ion Mode):

  • Ionization Mode: ESI+.

  • Capillary Voltage: 3-4.5 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow and Temperature: Optimized for the specific instrument and solvent flow rate.

  • Mass Range: Scan a range appropriate for the expected molecular weight, e.g., m/z 50-500.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺) and check for the characteristic isotopic pattern of chlorine.

  • Analyze any observed fragment ions to propose fragmentation pathways.

Visualizations

Molecular Structure and Functional Groups

Caption: Structure of this compound with key functional groups.

General Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Pure Compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Structural Information (Connectivity) NMR->Structure FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight Final_Structure Structure Elucidation Structure->Final_Structure FunctionalGroups->Final_Structure MolecularWeight->Final_Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Chloro-4-methoxynicotinonitrile (CAS No: 98645-43-3), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited publicly available quantitative data, this guide summarizes the existing qualitative information and outlines the necessary experimental protocols to generate the required data for research and development purposes.

Chemical and Physical Properties

This compound, with the molecular formula C₇H₅ClN₂O, is a white to light yellow crystalline powder.[1] Its structure, featuring a chlorinated pyridine ring substituted with a methoxy and a nitrile group, makes it a versatile building block in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 98645-43-3[1][2]
Molecular Formula C₇H₅ClN₂O[1]
Molecular Weight 168.58 g/mol [1]
Appearance White to light yellow powder/crystal[1]
Melting Point 173 - 177 °C[1]
Purity ≥ 98% (GC)[1]

Solubility Profile

To effectively utilize this compound in drug development and other applications, determining its solubility in a range of pharmaceutically and industrially relevant solvents is crucial.

A standardized method for determining the equilibrium solubility of this compound is the shake-flask method, as recommended by the OECD Guideline for the Testing of Chemicals, Section 105.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., water, ethanol, DMSO, acetone, acetonitrile) in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the supernatant is separated from the undissolved solid by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.

Table 2: Proposed Solvents for Solubility Screening

Solvent ClassExamplesRationale
Aqueous Water, Phosphate Buffered Saline (pH 7.4)Biological relevance
Alcohols Methanol, Ethanol, IsopropanolCommon organic solvents
Aprotic Polar DMSO, DMF, AcetonitrileSolvents for stock solutions
Ethers Dioxane, TetrahydrofuranReaction and formulation solvents
Halogenated Dichloromethane, ChloroformOrganic synthesis

Stability Profile

This compound is generally reported as "stable under normal conditions" and "stable under recommended storage conditions".[3][4] However, detailed stability data under various stress conditions (e.g., pH, temperature, light) is not available. Understanding the degradation pathways and kinetics is essential for determining its shelf-life and appropriate storage conditions.

Forced degradation studies are recommended to identify potential degradation products and pathways.

Methodology:

  • Stress Conditions: Solutions of this compound are prepared in relevant solvents and subjected to various stress conditions:

    • Acidic: 0.1 N HCl at elevated temperature (e.g., 60 °C)

    • Basic: 0.1 N NaOH at room temperature and elevated temperature

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Solid compound and solution stored at elevated temperatures (e.g., 60 °C, 80 °C)

    • Photolytic: Solid compound and solution exposed to UV and visible light (ICH Q1B guideline)

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. Mass spectrometry can be used to identify the structure of the degradants.

Handling and Storage

Based on available safety data sheets, the following handling and storage procedures are recommended:

  • Handling: Use in a well-ventilated area.[4] Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[4] Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Wash hands thoroughly after handling.[4]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[3][4]

Logical and Experimental Workflows

The following diagrams illustrate the logical flow for assessing the solubility and stability of this compound.

Solubility_Assessment_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result start Obtain 2-Chloro-4- methoxynicotinonitrile select_solvents Select Test Solvents start->select_solvents shake_flask Shake-Flask Method (Equilibrium Solubility) select_solvents->shake_flask temp_control Temperature Control (e.g., 25°C, 37°C) shake_flask->temp_control separation Centrifugation/ Filtration temp_control->separation quantification HPLC-UV Analysis separation->quantification data_report Report Solubility (mg/mL or mol/L) quantification->data_report

Caption: Workflow for Solubility Determination.

Stability_Assessment_Workflow cluster_stress Forced Degradation Conditions start Prepare Solutions of This compound acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal start->thermal photo Photolytic (UV/Vis) start->photo analysis Analyze Samples by Stability-Indicating HPLC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end Identify Degradation Pathways and Kinetics analysis->end

Caption: Workflow for Forced Degradation Studies.

Conclusion

While this compound is a valuable intermediate, the lack of comprehensive public data on its solubility and stability presents a challenge for its application in regulated environments like drug development. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to generate the necessary data to ensure the quality, safety, and efficacy of their final products. The generation of such data would be a valuable contribution to the scientific community.

References

2-Chloro-4-methoxynicotinonitrile: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Chloro-4-methoxynicotinonitrile (CAS No. 98645-43-3). The following sections detail the compound's hazard profile, personal protective equipment (PPE) recommendations, emergency procedures, and storage and disposal guidelines to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. A summary of its key chemical and physical properties is presented in the table below.

PropertyValue
CAS Number 98645-43-3
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
Appearance Solid
Storage Temperature -20°C

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its hazard statements.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Signal Word: Warning

Toxicological Data

Specific quantitative toxicological data, such as LD50 and LC50 values, for this compound are not available in the reviewed literature. However, data for the related compound 2-Chloropyridine (CAS No. 109-09-1) can provide an indication of potential toxicity.

Analog Compound Test Species Dose
2-ChloropyridineLD50 OralRat342 mg/kg[1]
LD50 DermalRabbit64 mg/kg[2][3][4]
LD50 IntraperitonealMouse130 mg/kg[5]
LC50 InhalationRat>100-<250 ppm (6h)[1]

Due to the lack of specific data, this compound should be handled as if it were highly toxic.

Experimental Protocols: Safe Handling and Personal Protective Equipment

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the key safety measures to be taken when handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Fume_Hood Prepare Ventilated Fume Hood PPE_Selection->Fume_Hood Weighing Weigh Compound in Containment Fume_Hood->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction in Closed System Dissolving->Reaction Decontamination Decontaminate Glassware & Surfaces Reaction->Decontamination Waste_Segregation Segregate Halogenated Waste Decontamination->Waste_Segregation Disposal Dispose According to Regulations Waste_Segregation->Disposal Spill Spill Evacuate_Area Evacuate Area & Call EHS Spill->Evacuate_Area Large Spill Absorb_Spill Absorb with Inert Material Spill->Absorb_Spill Small Spill Exposure Personal Exposure First_Aid Administer First Aid Exposure->First_Aid

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Recommendations for very thin gloves (0.3 mm or less) are not valid.

    • Clothing: Wear a flame-retardant and impervious lab coat. Ensure full body coverage.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside of a fume hood or if there is a risk of aerosolization.

General Handling Protocol

Due to the absence of specific published experimental protocols, the following general procedure should be followed, adapting to the specific experimental needs while maintaining the highest safety standards.

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a properly functioning chemical fume hood is available.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Have an appropriate spill kit and emergency contact information readily accessible.

  • Handling:

    • All manipulations of solid this compound, including weighing, should be performed in a fume hood.

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools.

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Reactions should be carried out in a well-ventilated fume hood, preferably in a closed system.

  • Post-Handling:

    • Decontaminate all glassware and surfaces that have come into contact with the compound.

    • Wash hands thoroughly after handling.

    • Remove and properly store or dispose of contaminated PPE.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Stability

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep refrigerated at -20°C for long-term storage.

  • Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.1. Avoid breathing dust, vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Containment and Cleaning Up:

    • Small Spills: Carefully sweep up and shovel into a suitable, closed container for disposal.

    • Large Spills: Use a spark-proof tool to collect the material. Place in a suitable, closed container for disposal.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users of this compound receive proper training and adhere to all institutional and regulatory safety guidelines.

References

Potential Derivatives of 2-Chloro-4-methoxynicotinonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methoxynicotinonitrile serves as a versatile scaffold in medicinal chemistry, offering multiple avenues for the synthesis of novel derivatives with significant therapeutic potential. The presence of a reactive chlorine atom at the 2-position, a methoxy group at the 4-position, and a nitrile group at the 3-position allows for a variety of chemical modifications. This technical guide explores the potential derivatives of this compound, focusing on their synthesis, potential biological activities, and the underlying signaling pathways they may modulate. The information presented is curated for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Core Structure and Reactivity

This compound (CAS No. 98645-43-3) is a substituted pyridine derivative. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the chlorine atom at the 2-position for nucleophilic substitution and cross-coupling reactions. This reactivity is central to the generation of a diverse library of derivatives.

Potential Synthetic Pathways and Derivatives

The primary routes for derivatization of this compound involve the substitution of the C2-chloro group and subsequent modifications of the introduced functionalities or the nitrile group.

C-C Bond Formation via Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. Reacting this compound with various aryl or heteroaryl boronic acids can yield a range of 2-aryl-4-methoxynicotinonitrile derivatives. These derivatives are of interest for their potential as anticancer and antimicrobial agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (4:1:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-methoxynicotinonitrile.

Suzuki_Coupling This compound This compound 2-Aryl-4-methoxynicotinonitrile 2-Aryl-4-methoxynicotinonitrile This compound->2-Aryl-4-methoxynicotinonitrile Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->2-Aryl-4-methoxynicotinonitrile Pd Catalyst, Base Pd Catalyst, Base Pd Catalyst, Base->2-Aryl-4-methoxynicotinonitrile

Caption: Suzuki-Miyaura coupling of this compound.

Nucleophilic Substitution Reactions

The activated chlorine atom is susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, hydrazines, and thiols.

Reaction with primary or secondary amines yields 2-amino-4-methoxynicotinonitrile derivatives. These compounds are key intermediates for the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines.

Experimental Protocol: General Procedure for Amination

  • In a sealed tube, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Add the desired amine (1.5-2 equivalents) and a base like triethylamine or potassium carbonate (2 equivalents).

  • Heat the mixture at 80-120 °C for several hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Reaction with hydrazine hydrate provides 2-hydrazinyl-4-methoxynicotinonitrile. This derivative is a crucial precursor for the synthesis of pyrazolo[3,4-b]pyridine cores.

Experimental Protocol: General Procedure for Hydrazinolysis

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture, and the product will often precipitate.

  • Filter the solid, wash with cold ethanol, and dry to obtain 2-hydrazinyl-4-methoxynicotinonitrile.

Nucleophilic_Substitution cluster_amino Amination cluster_hydrazinyl Hydrazinolysis 2-Chloro-4-methoxynicotinonitrile_A This compound 2-Amino-4-methoxynicotinonitrile 2-Amino-4-methoxynicotinonitrile 2-Chloro-4-methoxynicotinonitrile_A->2-Amino-4-methoxynicotinonitrile Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->2-Amino-4-methoxynicotinonitrile 2-Chloro-4-methoxynicotinonitrile_H This compound 2-Hydrazinyl-4-methoxynicotinonitrile 2-Hydrazinyl-4-methoxynicotinonitrile 2-Chloro-4-methoxynicotinonitrile_H->2-Hydrazinyl-4-methoxynicotinonitrile Hydrazine (NH2NH2) Hydrazine (NH2NH2) Hydrazine (NH2NH2)->2-Hydrazinyl-4-methoxynicotinonitrile Fused_Systems 2-Amino-4-methoxynicotinonitrile 2-Amino-4-methoxynicotinonitrile Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine 2-Amino-4-methoxynicotinonitrile->Pyrido[2,3-d]pyrimidine Cyclization 2-Hydrazinyl-4-methoxynicotinonitrile 2-Hydrazinyl-4-methoxynicotinonitrile Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 2-Hydrazinyl-4-methoxynicotinonitrile->Pyrazolo[3,4-b]pyridine Cyclocondensation Formamide Formamide Formamide->Pyrido[2,3-d]pyrimidine 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Pyrazolo[3,4-b]pyridine Kinase_Inhibition Derivative Pyrido[2,3-d]pyrimidine or Pyrazolo[3,4-b]pyridine Derivative Kinase e.g., CDK, Abl, TBK1 Derivative->Kinase Inhibits Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->Kinase Downstream_Effects Cell Cycle Arrest Apoptosis Modulation of Inflammation Phosphorylated_Substrate->Downstream_Effects

An In-depth Technical Guide to 2-Chloro-4-methoxynicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methoxynicotinonitrile is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. Its strategic placement of a chloro, methoxy, and cyano group on the pyridine ring offers multiple reactive sites for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound, with a particular focus on its role as an intermediate in the development of novel therapeutics. While a detailed historical account of its initial discovery is not extensively documented in public literature, its emergence is intrinsically linked to the broader exploration of substituted nicotinonitriles as versatile scaffolds in pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 98645-43-3
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
Appearance Off-white to pale yellow solid
Purity Typically ≥98%

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process, starting from a readily available precursor. The general strategy involves the construction of the 2-hydroxy-4-methoxynicotinonitrile intermediate, followed by a chlorination reaction.

Plausible Synthetic Pathway

A plausible and commonly employed synthetic route is outlined below. This pathway is inferred from established methodologies for the synthesis of analogous substituted nicotinonitriles.

G cluster_0 Step 1: Synthesis of 2-Hydroxy-4-methoxynicotinonitrile cluster_1 Step 2: Chlorination A Precursors B Condensation Reaction A->B Base catalyst C 2-Hydroxy-4-methoxynicotinonitrile B->C D 2-Hydroxy-4-methoxynicotinonitrile E Chlorination Reaction D->E Chlorinating Agent (e.g., POCl₃) F This compound E->F G cluster_0 Synthesis of Kinase Inhibitor Scaffold A This compound B Nucleophilic Aromatic Substitution A->B Amine Nucleophile C 2-Amino-4-methoxynicotinonitrile Derivative B->C D Further Functionalization C->D E Kinase Inhibitor Candidate D->E

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of substituted pyridines utilizing 2-Chloro-4-methoxynicotinonitrile as a versatile starting material. The methodologies outlined below leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution, to enable the efficient introduction of aryl, amino, alkynyl, and other functionalities, respectively.

Introduction

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmaceutical agents. This compound is a valuable building block for the synthesis of diverse pyridine libraries. Its structure features a chloro group at the 2-position, which is amenable to cross-coupling and nucleophilic substitution reactions, a methoxy group at the 4-position, and a nitrile group at the 3-position. This trifunctional nature allows for a modular and convergent approach to complex pyridine derivatives. This document provides exemplary protocols for the functionalization of the 2-position of the pyridine ring.

Core Reaction Pathways

The primary strategy for diversifying this compound involves the substitution of the chloride atom at the 2-position. This can be achieved through highly efficient and versatile palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon and carbon-nitrogen bonds, as well as through nucleophilic aromatic substitution for the introduction of heteroatom functionalities.

Synthetic Pathways from this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_snar Nucleophilic Aromatic Substitution start This compound suzuki_reagent Ar-B(OH)₂ start->suzuki_reagent Pd Catalyst, Base buchwald_reagent R¹R²NH start->buchwald_reagent Pd Catalyst, Base sonogashira_reagent R-C≡CH start->sonogashira_reagent Pd/Cu Catalysts, Base snar_reagent Nu-H (e.g., R-OH, R-SH) start->snar_reagent Base suzuki_product 2-Aryl-4-methoxynicotinonitrile buchwald_product 2-Amino-4-methoxynicotinonitrile sonogashira_product 2-Alkynyl-4-methoxynicotinonitrile snar_product 2-Nu-4-methoxynicotinonitrile

Caption: Key synthetic transformations of this compound.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in a multitude of kinase inhibitors, which are a major class of targeted cancer therapeutics. The functionalized 4-methoxynicotinonitrile core derived from the title compound can be found in precursors to inhibitors of key signaling pathways, such as the Janus kinase (JAK) and Fibroblast Growth Factor Receptor (FGFR) pathways, which are often dysregulated in various cancers and inflammatory diseases.[1][2][3][4] The ability to rapidly generate a library of analogs by varying the substituent at the 2-position is crucial for structure-activity relationship (SAR) studies in the drug discovery process.

DrugDiscoveryWorkflow start This compound library Library of Substituted 4-Methoxynicotinonitriles start->library Parallel Synthesis (Coupling & SNAr Reactions) derivatization Further Derivatization (e.g., nitrile hydrolysis, reduction) library->derivatization candidates Potential Kinase Inhibitor Candidates derivatization->candidates biological_testing Biological Screening (e.g., Kinase Assays) candidates->biological_testing sar Structure-Activity Relationship (SAR) Studies biological_testing->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->library Iterative Design

Caption: Workflow for the application in drug discovery.

Data Presentation

The following tables summarize representative reaction conditions and yields for the synthesis of substituted pyridines from this compound and its analogs.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids

Entry 2-Chloropyridine Derivative Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 2-Chloro-4-methylnicotinonitrile Phenylboronic acid Pd(PPh₃)₄ (5) - K₂CO₃ Toluene/EtOH/H₂O 90 12 85-95*
2 2,6-Dichloropyridine n-Heptylboronic acid pinacol ester Pd₂(dba)₃ (1) FcPPh₂ (6) K₃PO₄ Dioxane/H₂O 100 16 74[5]
3 2-Chloro-nicotinonitrile 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (10) - Na₃PO₄ Dioxane 80 12 60-70*[6]
4 2-Chloropyridine 3-Aminophenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Dioxane/H₂O 100 18 90*

*Yields are representative for similar substrates and may vary.

Table 2: Buchwald-Hartwig Amination of 2-Chloropyridines with Amines

Entry 2-Chloropyridine Derivative Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 2-Chloro-4-methylnicotinonitrile Aniline Pd₂(dba)₃ (2) BINAP (3) NaOt-Bu Toluene 100 16 80-90*[7]
2 2-Chloronicotinonitrile Morpholine Pd(OAc)₂ (2) Xantphos (4) Cs₂CO₃ Dioxane 110 24 88*
3 2-Chloropyridine Benzylamine Pd₂(dba)₃ (1.5) BrettPhos (3) K₂CO₃ t-Amyl alcohol 100 12 92*
4 2-Chloro-3-cyanopyridine N-Methylaniline Pd(OAc)₂ (5) RuPhos (10) K₃PO₄ Toluene 100 20 75*

*Yields are representative for similar substrates and may vary.

Table 3: Sonogashira Coupling of 2-Chloropyridines with Terminal Alkynes

Entry 2-Chloropyridine Derivative Alkyne Pd Catalyst (mol%) Cu Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 2-Chloro-4-methylnicotinonitrile Phenylacetylene Pd(PPh₃)₂Cl₂ (2) CuI (4) Et₃N THF 65 12 80-90*[8]
2 2-Chloroquinoline 1-Octyne Pd(PPh₃)₄ (5) CuI (10) DIPA DMF 80 8 85*[9]
3 2-Chloronicotinonitrile Trimethylsilylacetylene Pd(PPh₃)₂Cl₂ (3) CuI (5) Et₃N Dioxane 70 16 90*
4 2-Chloropyridine 3-Hydroxy-3-methyl-1-butyne Pd(OAc)₂ (2) / SPhos (4) - Cs₂CO₃ Acetonitrile 80 10 78*

*Yields are representative for similar substrates and may vary.

Table 4: Nucleophilic Aromatic Substitution of 2-Chloropyridines

Entry 2-Chloropyridine Derivative Nucleophile Base Solvent Temp (°C) Time (h) Yield (%)
1 2-Chloro-4-methylnicotinonitrile Sodium methoxide - Methanol 65 6 87[10]
2 2-Chloro-4-nitropyridine Thiophenol K₂CO₃ DMF RT 4 95*
3 2-Chloronicotinonitrile Ethanethiol NaH THF 60 8 85*
4 2,4-Dichloropyrimidine Sodium ethoxide - Ethanol 50 5 90*

*Yields are representative for similar substrates and may vary.

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be anhydrous and degassed prior to use. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-methoxynicotinonitrile

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the 1,4-dioxane/H₂O solvent mixture (5 mL total).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methoxynicotinonitrile.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4-methoxynicotinonitrile Derivatives

This protocol provides a general procedure for the palladium-catalyzed amination of this compound.[6][11][12]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction at 100 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 2-amino-4-methoxynicotinonitrile derivative.

Protocol 3: Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-methoxynicotinonitrile

This protocol outlines a general method for the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.[8][13][14]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous THF (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne.

  • Heat the reaction mixture to 65 °C and stir for 12-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 2-alkynyl-4-methoxynicotinonitrile.

Protocol 4: Nucleophilic Aromatic Substitution with a Thiol

This protocol provides a general method for the substitution of the 2-chloro group with a sulfur nucleophile.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Thiol (1.1 mmol, 1.1 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a round-bottom flask, add this compound, the thiol, and K₂CO₃.

  • Add anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-8 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary.

  • Upon completion, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-thioether-4-methoxynicotinonitrile.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Chloro-4-methoxynicotinonitrile as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized carbon-carbon bond-forming reaction in modern organic synthesis. It facilitates the creation of biaryl and heteroaryl structures, which are prevalent in a vast number of pharmaceuticals and biologically active molecules. This compound is a valuable substrate in this reaction, offering a reactive chloride for cross-coupling and a synthetically useful nitrile and methoxy group for further functionalization. The electron-deficient nature of the pyridine ring, substituted with an electron-withdrawing cyano group, enhances the reactivity of the C2-chloride towards oxidative addition to the palladium catalyst.

The products of these coupling reactions, 2-aryl-4-methoxynicotinonitriles, are important scaffolds in drug discovery. The ability to readily diversify the aryl group at the 2-position allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base. The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, this compound) to form a Pd(II) complex. This is often the rate-determining step, and for less reactive chlorides, the choice of a suitable electron-rich and bulky ligand is crucial.

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. The data is based on optimized conditions analogous to those used for similar chloropyridine and chloropyrimidine systems, particularly employing microwave-assisted heating to achieve high yields in short reaction times.[1]

EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Methoxy-2-phenylnicotinonitrile85-95
24-Methoxyphenylboronic acid4-Methoxy-2-(4-methoxyphenyl)nicotinonitrile80-90
33-Methoxyphenylboronic acid4-Methoxy-2-(3-methoxyphenyl)nicotinonitrile80-90
44-Fluorophenylboronic acid2-(4-Fluorophenyl)-4-methoxynicotinonitrile85-95
54-(Trifluoromethyl)phenylboronic acid4-Methoxy-2-(4-(trifluoromethyl)phenyl)nicotinonitrile75-85
6Naphthalen-2-ylboronic acid4-Methoxy-2-(naphthalen-2-yl)nicotinonitrile80-90
7Furan-2-ylboronic acid2-(Furan-2-yl)-4-methoxynicotinonitrile70-80
8Thiophen-2-ylboronic acid4-Methoxy-2-(thiophen-2-yl)nicotinonitrile65-75

Experimental Protocols

The following is a detailed protocol for a typical microwave-assisted Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)

  • Microwave reactor vials

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Solvent Addition: Add 1,4-dioxane and water to the vial. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the reaction mixture to the specified temperature (typically 100-140 °C) for the designated time (usually 10-30 minutes).[1] Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-methoxynicotinonitrile.

Visualizations

Suzuki_Coupling_Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)Ln-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Coupled_Complex R¹-Pd(II)Ln-R² Transmetalation->Coupled_Complex Reductive_Elimination Reductive Elimination Coupled_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regenerates Catalyst Product R¹-R² (Coupled Product) Reductive_Elimination->Product R1X This compound (R¹-X) R1X->Oxidative_Addition R2BOH2 Arylboronic Acid (R²-B(OH)₂) + Base R2BOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Add_Reactants 1. Add this compound, boronic acid, catalyst, and base to vial Add_Solvents 2. Add 1,4-dioxane and water Add_Reactants->Add_Solvents Inert_Atmosphere 3. Seal and purge with inert gas Add_Solvents->Inert_Atmosphere Microwave 4. Microwave irradiation (100-140 °C, 10-30 min) Inert_Atmosphere->Microwave Cool_Dilute 5. Cool and dilute with ethyl acetate and water Microwave->Cool_Dilute Extraction 6. Separate layers and extract aqueous phase Cool_Dilute->Extraction Dry_Concentrate 7. Dry organic layer and concentrate Extraction->Dry_Concentrate Purification 8. Column chromatography Dry_Concentrate->Purification Final_Product Final Product: 2-Aryl-4-methoxynicotinonitrile Purification->Final_Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aryl-4-methoxynicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting different biological pathways. The Suzuki-Miyaura coupling provides a convergent and efficient method to access a diverse library of these compounds for biological screening.

Kinase Inhibitor Synthesis:

Many kinase inhibitors feature a heteroaromatic core that binds to the ATP-binding pocket of the enzyme. The 2-arylpyridine motif is a common feature in this class of drugs. By synthesizing a range of 2-aryl-4-methoxynicotinonitriles, researchers can explore the SAR of the aryl substituent to enhance binding affinity and selectivity for a particular kinase target. For instance, this scaffold is relevant to the development of inhibitors for pathways such as the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[2]

Drug_Discovery_Logic Start This compound Suzuki Suzuki-Miyaura Coupling with diverse arylboronic acids Start->Suzuki Library Library of 2-Aryl-4-methoxynicotinonitriles Suzuki->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Suzuki Iterative Synthesis Candidate Drug Candidate Lead_Opt->Candidate

Caption: Logical workflow for drug discovery using this compound.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution reactions of 2-Chloro-4-methoxynicotinonitrile, a versatile building block in medicinal chemistry and materials science. The protocols outlined below cover reactions with a range of common nucleophiles, including amines, alkoxides, thiols, azide, and hydrazine, to generate a diverse library of substituted 4-methoxynicotinonitrile derivatives.

Introduction

This compound is an activated heterocyclic compound primed for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrile group and the pyridine nitrogen atom activate the C2 position, facilitating the displacement of the chloro substituent by a variety of nucleophiles. This reactivity makes it a valuable scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science.

The general reaction scheme is as follows:

Caption: General Nucleophilic Substitution Reaction.

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions performed on this compound.

Reaction with Amines (Amination)

The reaction of this compound with primary and secondary amines yields 2-amino-4-methoxynicotinonitrile derivatives. These reactions can be performed under thermal or microwave conditions.

Protocol 1.1: Thermal Amination with an Aliphatic Amine (e.g., N-methylpiperazine)

Workflow A Combine this compound, N-methylpiperazine, and propanol in a vial B Add triethylamine A->B C Heat at 120-140 °C for 15-30 min in a microwave reactor B->C D Cool to room temperature C->D E Dilute with saturated NaHCO3 (aq) D->E F Extract with ethyl acetate E->F G Dry organic layer (Na2SO4) F->G H Concentrate under reduced pressure G->H I Purify by chromatography H->I

Caption: Workflow for Microwave-Assisted Amination.

Materials:

  • This compound

  • N-methylpiperazine

  • Anhydrous propanol

  • Triethylamine

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a microwave reaction vial, add this compound (1.0 mmol), anhydrous propanol (5 mL), and N-methylpiperazine (1.2 mmol).

  • Add triethylamine (1.5 mmol) to the suspension.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 15-30 minutes. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methylpiperazin-1-yl)-4-methoxynicotinonitrile.

Table 1: Representative Data for Amination Reactions

Amine NucleophileProductReaction ConditionsYield (%)Reference
N-methylpiperazine2-(4-methylpiperazin-1-yl)-4-methoxynicotinonitrilePropanol, TEA, 120-140°C, MW, 15-30 minHigh[1]
4-Fluorophenylpiperazine2-(4-(4-fluorophenyl)piperazin-1-yl)-4-methoxynicotinonitrilePropanol, TEA, 120-140°C, MW, 15-30 minHigh[1]
Ammonia2-Amino-4-methoxynicotinonitrileN/AN/A[2]
Reaction with Alkoxides (Alkoxylation)

The displacement of the chloride with an alkoxide, such as sodium methoxide, yields the corresponding 2-alkoxy-4-methoxynicotinonitrile. This reaction is a variation of the Williamson ether synthesis.[3]

Protocol 2.1: Alkoxylation with Sodium Methoxide

Workflow A Dissolve this compound in a polar aprotic solvent (e.g., acetone) B Add sodium methoxide solution dropwise at 15-20 °C A->B C Stir at room temperature for 1-2 hours B->C D Heat to 30 °C for 2 hours C->D E Filter to remove NaCl D->E F Partially distill off the solvent E->F G Precipitate the product by adding water F->G H Filter, wash with water, and dry G->H

Caption: Workflow for Alkoxylation Reaction.

Materials:

  • This compound

  • Sodium methoxide solution (e.g., 30% in methanol)

  • Acetone

  • Water

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 mmol) in acetone (10 mL).

  • Adjust the temperature of the solution to 15-20 °C.

  • Slowly add a 30% solution of sodium methoxide in methanol (1.05 mmol) dropwise over 30 minutes, maintaining the temperature.

  • Stir the reaction mixture at this temperature for 1 hour, then heat to 30 °C for an additional 2 hours.

  • Filter the resulting suspension to remove the precipitated sodium chloride.

  • Distill off approximately 30-50% of the acetone.

  • During or after the distillation, add water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry to yield 2,4-dimethoxynicotinonitrile.

Table 2: Representative Data for Alkoxylation Reactions

AlkoxideProductReaction ConditionsYield (%)Reference
Sodium methoxide2,4-DimethoxynicotinonitrileAcetone, 17-30°C, 3.5 hHigh[4][5]
Sodium ethoxide2-Ethoxy-4-methoxynicotinonitrileEthanol, refluxN/A[6]
Reaction with Thiols (Thiolation)

Reaction with thiols or their corresponding thiolates results in the formation of 2-(alkylsulfanyl)- or 2-(arylsulfanyl)-4-methoxynicotinonitrile derivatives.

Protocol 3.1: Thiolation with an Alkanethiol (e.g., Ethanethiol)

Materials:

  • This compound

  • Ethanethiol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere at 0 °C, add a solution of ethanethiol (1.1 mmol) in THF (2 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in THF (3 mL) to the sodium ethanethiolate solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to give 2-(ethylthio)-4-methoxynicotinonitrile.

Table 3: Representative Data for Thiolation Reactions

Thiol NucleophileProductReaction ConditionsYield (%)Reference
Ethanethiol2-(Ethylthio)-4-methoxynicotinonitrileNaH, THF, refluxGood to HighAnalogous procedures
Thiophenol4-Methoxy-2-(phenylthio)nicotinonitrileK2CO3, DMF, 80°CGood to HighAnalogous procedures
Reaction with Sodium Azide (Azidation)

The displacement of the chloride with sodium azide provides 2-azido-4-methoxynicotinonitrile, a useful intermediate for the synthesis of triazoles and other nitrogen-containing heterocycles via "click" chemistry.

Protocol 4.1: Azidation with Sodium Azide

Materials:

  • This compound

  • Sodium azide

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (5 mL), add sodium azide (1.5 mmol).

  • Heat the reaction mixture at 80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 2-azido-4-methoxynicotinonitrile, which can be used in the next step without further purification.

Table 4: Representative Data for Azidation Reaction

Azide SourceProductReaction ConditionsYield (%)Reference
Sodium azide2-Azido-4-methoxynicotinonitrileDMF, 80°CHigh[7]
Reaction with Hydrazine (Hydrazinolysis)

Reaction with hydrazine hydrate leads to the formation of 2-hydrazinyl-4-methoxynicotinonitrile, a key precursor for the synthesis of various heterocyclic systems such as pyrazoles and triazoles.

Protocol 5.1: Hydrazinolysis with Hydrazine Hydrate

Materials:

  • This compound

  • Hydrazine hydrate (85% solution in water)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (5.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2-hydrazinyl-4-methoxynicotinonitrile.

Table 5: Representative Data for Hydrazinolysis Reaction

Hydrazine SourceProductReaction ConditionsYield (%)Reference
Hydrazine hydrate2-Hydrazinyl-4-methoxynicotinonitrileEthanol, refluxGood to High[8]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the general mechanism of the SNAr reaction and a typical experimental workflow.

SNAr_Mechanism A This compound C Meisenheimer Complex (Resonance Stabilized Intermediate) A->C + Nu- B Nucleophile (Nu-) B->C D 2-Substituted-4-methoxynicotinonitrile C->D - Cl- E Chloride Ion (Cl-) C->E

Caption: SNAr Reaction Mechanism.

Experimental_Workflow cluster_Reaction_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification & Analysis A Weigh Reactants B Add Solvent A->B C Add Base/Catalyst (if required) B->C D Heat/Stir C->D E Monitor by TLC D->E F Quench Reaction E->F G Extraction F->G H Drying of Organic Layer G->H I Solvent Removal H->I J Column Chromatography I->J K Characterization (NMR, MS, etc.) J->K

Caption: General Experimental Workflow.

Conclusion

The protocols and data presented herein demonstrate the versatility of this compound as a precursor for a wide range of substituted nicotinonitrile derivatives. These methods provide a solid foundation for researchers in the fields of medicinal chemistry and materials science to explore the synthesis of novel compounds with desired biological activities and material properties. The straightforward nature of these nucleophilic substitution reactions, coupled with the potential for high yields, makes this compound an attractive starting material for library synthesis and lead optimization programs.

References

Application Notes and Protocols: 2-Chloro-4-methoxynicotinonitrile as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-4-methoxynicotinonitrile as a key building block in the synthesis of potent kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for analogous chloropyridine and chloropyrimidine systems and are intended to serve as a guide for the development of novel therapeutics targeting various kinase signaling pathways implicated in cancer and other diseases.

Introduction

Protein kinases are a large family of enzymes that play a crucial role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridine and pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently found in the core of many approved and investigational kinase inhibitors due to their ability to mimic the adenine ring of ATP and bind to the kinase active site.

This compound is a valuable and versatile precursor for the synthesis of a diverse range of kinase inhibitors. Its key structural features, including a reactive chlorine atom at the 2-position, a methoxy group at the 4-position, and a nitrile group at the 3-position, allow for sequential and regioselective functionalization. The chlorine atom is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and amino moieties. The methoxy group can be retained or demethylated to a hydroxyl group, providing a handle for further derivatization. The nitrile group can also be transformed into other functional groups if desired.

This document provides detailed protocols for two key synthetic transformations utilizing this compound: the Suzuki-Miyaura coupling for the introduction of aryl or heteroaryl groups at the 2-position, and nucleophilic aromatic substitution for the introduction of amine functionalities. Furthermore, it presents a summary of the biological activity of representative kinase inhibitors derived from similar scaffolds and visual representations of the targeted signaling pathways.

Key Synthetic Strategies

The primary synthetic utility of this compound lies in the reactivity of the C2-chloro substituent. This allows for the construction of 2,4-disubstituted nicotinonitrile derivatives, which are common scaffolds in a variety of kinase inhibitors.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce a wide range of aryl and heteroaryl substituents at the 2-position. This is a critical step in the synthesis of many kinase inhibitors where a biaryl or heteroaryl-aryl core is required for potent activity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrile group, facilitates nucleophilic aromatic substitution at the C2-position. This reaction is commonly used to introduce various amine nucleophiles, forming 2-amino-4-methoxynicotinonitrile derivatives. The resulting anilinopyridine scaffold is a key pharmacophore in numerous EGFR, Aurora, and other kinase inhibitors.

Experimental Protocols

The following are generalized protocols for the two key reactions. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methoxynicotinonitrile.

Expected Yields:

Yields for Suzuki-Miyaura couplings on similar chloropyridine substrates typically range from 60% to 95%, depending on the specific coupling partners and reaction conditions.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of this compound with an Aniline

This protocol outlines a general procedure for the SNAr reaction between this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline

  • Base (e.g., K₂CO₃, Et₃N, DIPEA) (optional, may be required for aniline salts)

  • Solvent (e.g., DMF, DMSO, NMP, or an alcohol like 1-pentanol)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.1-1.5 eq).

  • If the aniline is used as a salt, add a non-nucleophilic base (1.5-2.0 eq).

  • Add the solvent and purge the flask with an inert gas.

  • Heat the reaction mixture to 100-150 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-(arylamino)-4-methoxynicotinonitrile.

Expected Yields:

Yields for SNAr reactions on similar electron-deficient chloro-heterocycles can range from moderate to excellent (50-95%), depending on the nucleophilicity of the aniline and the reaction conditions.

Quantitative Data

The following table summarizes representative biological data for kinase inhibitors containing scaffolds that can be synthesized from this compound or its derivatives. This data is intended to be illustrative of the potential potency of compounds derived from this precursor.

Kinase TargetInhibitor ScaffoldIC₅₀ (nM)Reference
Aurora A Pyrimidine-based< 200[1]
Aurora B Pyrimidine-based0.37[2]
EGFR 2,4-disubstituted pyrimidine6.4[3]
EGFR (L858R/T790M) 2,4-disubstituted pyrimidine6.4[3]
Src 4-anilino-3-quinolinecarbonitrile1.2[4]
c-Met Pyridine-based4.9[5]
PI3Kα Pyridofuropyrimidine8.4
mTOR Pyridofuropyrimidine5.7

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by kinase inhibitors derived from this compound and a general synthetic workflow.

experimental_workflow precursor 2-Chloro-4-methoxy nicotinonitrile suzuki Suzuki-Miyaura Coupling precursor->suzuki Arylboronic acid, Pd catalyst, Base snar Nucleophilic Aromatic Substitution (SNAr) precursor->snar Amine, (Base) intermediate1 2-Aryl-4-methoxy nicotinonitrile suzuki->intermediate1 intermediate2 2-(Arylamino)-4-methoxy nicotinonitrile snar->intermediate2 derivatization Further Derivatization intermediate1->derivatization intermediate2->derivatization inhibitor Kinase Inhibitor derivatization->inhibitor

Caption: General synthetic workflow for kinase inhibitors from this compound.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor Pyridine/Pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Aurora_Kinase_pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Kinase Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Inhibition of Aurora Kinase function in mitosis.

EGFR_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor Inhibitor->EGFR Binds to ATP pocket

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. The strategic and sequential application of modern synthetic methodologies, such as the Suzuki-Miyaura coupling and nucleophilic aromatic substitution, allows for the efficient construction of diverse chemical libraries based on the 2,4-disubstituted nicotinonitrile scaffold. The resulting compounds have demonstrated significant potential as potent inhibitors of key kinases implicated in oncogenic signaling pathways, including Aurora kinases, EGFR, and the PI3K/Akt/mTOR cascade. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to explore the full potential of this promising precursor in the development of next-generation targeted cancer therapeutics.

References

Application of 2-Chloro-4-methoxynicotinonitrile in Medicinal Chemistry: A Keystone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methoxynicotinonitrile is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of a reactive chlorine atom, a methoxy group, and a nitrile functionality on a pyridine core provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical note details the application of this compound in the development of potent kinase inhibitors for targeted cancer therapy. Experimental protocols for the synthesis of key intermediates and a representative final compound are provided, along with quantitative data on their biological activity. Furthermore, relevant signaling pathways and experimental workflows are illustrated to provide a comprehensive overview for researchers in the field of drug discovery and development.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The strategic functionalization of this core structure allows for the fine-tuning of physicochemical properties and biological activity. This compound serves as an excellent starting material due to its distinct reactive sites. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine, alcohol, or thiol-containing fragments. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to generate further molecular diversity. The methoxy group at the 4-position can influence the electronic properties of the ring and provide a handle for further modification. These features make this compound a key intermediate in the synthesis of complex molecules targeting a range of biological targets, particularly protein kinases.

Application in Kinase Inhibitor Synthesis

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized cancer treatment. The 2-aminopyridine and related scaffolds are common cores in many kinase inhibitors, where the amino group forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site. This compound is an ideal precursor for generating such scaffolds.

A primary application involves the reaction of this compound with various anilines or other amino-heterocycles. This SNAr reaction displaces the chlorine atom to form a 2-amino-4-methoxynicotinonitrile derivative. This core can then be further elaborated to generate potent and selective kinase inhibitors. For instance, the methoxy group can be demethylated to a hydroxyl group, which can serve as another hydrogen bond donor or a point for further derivatization.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material.

G A This compound B Nucleophilic Aromatic Substitution (SNA_r_ with R-NH_2_) A->B Step 1 C 2-(Arylamino)-4-methoxynicotinonitrile Intermediate B->C D Nitrile Hydrolysis/Reduction or Cyclization C->D Step 2 E Final Kinase Inhibitor D->E G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Growth Growth mTOR->Growth Inhibitor Inhibitor Inhibitor->EGFR

Application Note and Protocol for the Synthesis of 2-amino-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-amino-4-methoxynicotinonitrile, a valuable building block in medicinal chemistry and drug development. The outlined procedure is a two-step process involving the selective amination of a dichloronicotinonitrile precursor followed by a nucleophilic aromatic substitution to introduce the methoxy group.

Reaction Scheme

The overall synthetic pathway is depicted below:

Synthesis_Scheme 2,4-Dichloronicotinonitrile 2,4-Dichloronicotinonitrile 2-Amino-4-chloronicotinonitrile 2-Amino-4-chloronicotinonitrile 2,4-Dichloronicotinonitrile->2-Amino-4-chloronicotinonitrile NH3 (aq) 2-Amino-4-methoxynicotinonitrile 2-Amino-4-methoxynicotinonitrile 2-Amino-4-chloronicotinonitrile->2-Amino-4-methoxynicotinonitrile CH3ONa, CH3OH

Caption: Overall reaction scheme for the synthesis of 2-amino-4-methoxynicotinonitrile.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-chloronicotinonitrile

This step involves the selective nucleophilic substitution of the chlorine atom at the 2-position of 2,4-dichloronicotinonitrile with ammonia. The C2 position is generally more activated towards nucleophilic attack in such systems.

Materials and Reagents:

  • 2,4-Dichloronicotinonitrile

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a sealed pressure vessel, dissolve 2,4-dichloronicotinonitrile in 1,4-dioxane.

  • Add aqueous ammonia to the solution. The vessel is then securely sealed.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add ethyl acetate and deionized water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-amino-4-chloronicotinonitrile can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 2-Amino-4-methoxynicotinonitrile

This final step involves the nucleophilic aromatic substitution of the remaining chlorine atom at the 4-position with a methoxide group.

Materials and Reagents:

  • 2-Amino-4-chloronicotinonitrile

  • Sodium methoxide

  • Anhydrous methanol

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a solution of 2-amino-4-chloronicotinonitrile in anhydrous methanol, add sodium methoxide.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-8 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, 2-amino-4-methoxynicotinonitrile, can be purified by column chromatography on silica gel or recrystallization to afford the final product as a solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

StepReactant 1Molar Equiv. 1Reactant 2Molar Equiv. 2SolventTemperature (°C)Time (h)Typical Yield (%)
12,4-Dichloronicotinonitrile1.0Aqueous Ammonia5.0 - 10.01,4-Dioxane100 - 12012 - 2470 - 85
22-Amino-4-chloronicotinonitrile1.0Sodium Methoxide1.5 - 2.0Methanol654 - 875 - 90

Experimental Workflow and Signaling Pathway Diagrams

The experimental workflow for the two-step synthesis is illustrated below.

G cluster_step1 Step 1: Synthesis of 2-Amino-4-chloronicotinonitrile cluster_step2 Step 2: Synthesis of 2-Amino-4-methoxynicotinonitrile A1 Dissolve 2,4-Dichloronicotinonitrile in 1,4-Dioxane A2 Add Aqueous Ammonia in a Sealed Vessel A1->A2 A3 Heat Reaction Mixture (100-120°C, 12-24h) A2->A3 A4 Cool to Room Temperature A3->A4 A5 Work-up: Ethyl Acetate Extraction, Washing, and Drying A4->A5 A6 Purification: Column Chromatography or Recrystallization A5->A6 A7 Intermediate: 2-Amino-4-chloronicotinonitrile A6->A7 B1 Dissolve Intermediate in Anhydrous Methanol A7->B1 Proceed to next step B2 Add Sodium Methoxide B1->B2 B3 Reflux Reaction Mixture (65°C, 4-8h) B2->B3 B4 Cool and Quench with aq. NH4Cl B3->B4 B5 Work-up: Ethyl Acetate Extraction, Washing, and Drying B4->B5 B6 Purification: Column Chromatography or Recrystallization B5->B6 B7 Final Product: 2-Amino-4-methoxynicotinonitrile B6->B7

Caption: Experimental workflow for the synthesis of 2-amino-4-methoxynicotinonitrile.

The logical relationship of the key transformations is presented in the following diagram.

G Start Starting Material: 2,4-Dichloronicotinonitrile Intermediate Key Intermediate: 2-Amino-4-chloronicotinonitrile Start->Intermediate Selective Amination (Nucleophilic Aromatic Substitution at C2) Product Final Product: 2-Amino-4-methoxynicotinonitrile Intermediate->Product Methoxylation (Nucleophilic Aromatic Substitution at C4)

Caption: Key transformations in the synthesis of 2-amino-4-methoxynicotinonitrile.

Application Notes and Protocols for C-C Bond Formation Using 2-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-chloro-4-methoxynicotinonitrile, a versatile building block in medicinal chemistry and materials science. The protocols detailed below are representative methods for Suzuki-Miyaura and Sonogashira cross-coupling reactions. While specific literature for this exact substrate is limited, the provided methodologies are based on established procedures for structurally similar 2-chloropyridines and related nicotinonitrile derivatives, offering a strong starting point for reaction optimization.

Introduction to this compound in Drug Discovery

This compound is a key heterocyclic intermediate. The substituted pyridine core is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The chloro-substituent at the 2-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of libraries of compounds for drug discovery and development. The methoxy and nitrile functionalities offer additional points for modification or can influence the electronic properties of the molecule, making this a highly valuable and adaptable scaffold. For instance, derivatives of similar structures have been investigated as dopamine D1 receptor agonists.[1]

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. These reactions, including the Suzuki-Miyaura and Sonogashira couplings, are fundamental in modern organic synthesis and drug discovery.

  • Suzuki-Miyaura Coupling: This reaction forms a C(sp²)-C(sp²) bond between an organoboron compound (boronic acid or ester) and an organic halide. It is known for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boron reagents.[2][3][4]

  • Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide. It is a highly efficient method for the synthesis of substituted alkynes and is widely used in the preparation of pharmaceuticals and organic materials.[5][6][7][8][9]

Experimental Protocols

The following protocols are representative methods for the Suzuki-Miyaura and Sonogashira coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-methoxynicotinonitriles

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of 2-chloropyridines with various arylboronic acids.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Add the 1,4-dioxane/H₂O solvent mixture (5 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-methoxynicotinonitrile.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various 2-chloropyridines with arylboronic acids under similar conditions. These values can be used as an estimation for the reaction with this compound.

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid2-Phenyl-4-methoxynicotinonitrile85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-methoxynicotinonitrile80-90
33-Tolylboronic acid2-(3-Tolyl)-4-methoxynicotinonitrile82-92
44-Fluorophenylboronic acid2-(4-Fluorophenyl)-4-methoxynicotinonitrile75-85
5Thiophene-2-boronic acid2-(Thiophen-2-yl)-4-methoxynicotinonitrile70-80

Note: Yields are representative and may vary based on the specific arylboronic acid and optimization of reaction conditions.

Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-methoxynicotinonitriles

This protocol is adapted from established procedures for the Sonogashira coupling of halo-pyridines with terminal alkynes.[6]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 mmol) and the terminal alkyne (1.1 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol) under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-methoxynicotinonitrile.

Data Presentation: Representative Yields for Sonogashira Coupling

The following table presents representative yields for the Sonogashira coupling of various halopyridines with terminal alkynes, which can serve as a reference for reactions with this compound.

EntryTerminal AlkyneProductRepresentative Yield (%)
1Phenylacetylene2-(Phenylethynyl)-4-methoxynicotinonitrile80-90
21-Hexyne2-(Hex-1-yn-1-yl)-4-methoxynicotinonitrile75-85
33,3-Dimethyl-1-butyne2-(3,3-Dimethylbut-1-yn-1-yl)-4-methoxynicotinonitrile70-80
4Ethynyltrimethylsilane2-((Trimethylsilyl)ethynyl)-4-methoxynicotinonitrile85-95
5Propargyl alcohol3-(4-Methoxy-2-cyanopyridin-2-yl)prop-2-yn-1-ol65-75

Note: Yields are representative and may vary based on the specific terminal alkyne and optimization of reaction conditions.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Arylboronic acid, Pd(OAc)2, SPhos, K3PO4 solvent Add Dioxane/H2O start->solvent degas Degas with Argon solvent->degas heat Heat to 100°C (12-24h) degas->heat cool Cool to RT heat->cool extract Dilute with EtOAc, Wash with H2O & Brine cool->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Flash Column Chromatography dry->purify product 2-Aryl-4-methoxy- nicotinonitrile purify->product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L2-Cl oa->pd2_complex Ar-Cl tm Transmetalation pd2_complex->tm pd_alkynyl Ar-Pd(II)L2-C≡CR tm->pd_alkynyl pd_alkynyl->pd0 re Reductive Elimination pd_alkynyl->re product Ar-C≡CR re->product cu_acetylide Cu-C≡CR cu_acetylide->tm alkyne H-C≡CR + Base alkyne->cu_acetylide [CuI]

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols: The Versatile Role of 2-Chloro-4-methoxynicotinonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-4-methoxynicotinonitrile as a key intermediate in the preparation of novel agrochemical candidates. This document details potential synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and provides exemplary protocols based on established methodologies for similar chemical scaffolds.

Introduction

This compound is a functionalized pyridine derivative poised for strategic elaboration in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides. The presence of a reactive chlorine atom at the 2-position, activated by the ring nitrogen and the electron-withdrawing nitrile group, makes it an excellent substrate for nucleophilic displacement. Furthermore, the chloro-substituent enables participation in modern cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methoxy and nitrile functionalities offer additional sites for modification and can play a crucial role in the biological activity of the final products.

Key Synthetic Applications

The primary synthetic routes leveraging this compound in the construction of agrochemical scaffolds are:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, phenols, and thiols, to introduce different pharmacophores. This is a common strategy for building molecules with fungicidal and herbicidal properties.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids or esters. This method is instrumental in creating complex bi-aryl structures often found in modern pesticides.

Experimental Protocols

The following protocols are representative methodologies for the synthetic utilization of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution with an Aniline Derivative

This protocol describes a typical procedure for the reaction of this compound with a substituted aniline to form a 2-anilinonicotinonitrile derivative, a common scaffold in potential fungicides.

Reaction Scheme:

G cluster_0 Synthesis of 2-Anilinonicotinonitrile Derivative 2_Chloro_4_methoxynicotinonitrile This compound Aniline_Derivative Substituted Aniline plus1 + arrow1 -> Product 2-(Arylamino)-4-methoxynicotinonitrile Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Heat G start Start setup Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base - Solvent start->setup reaction Heat Reaction Mixture (e.g., 90-110 °C) setup->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Dilute with water - Extract with organic solvent monitor->workup Complete purification Purification: - Column Chromatography workup->purification product Isolated 2-Aryl-4-methoxynicotinonitrile purification->product end End product->end G Fungicide Fungicide Target_Enzyme Target Enzyme (e.g., Succinate Dehydrogenase) Fungicide->Target_Enzyme Inhibits ETC Electron Transport Chain Target_Enzyme->ETC Disrupts ATP_Production ATP Production ETC->ATP_Production Reduces Fungal_Growth Fungal Growth Inhibition ATP_Production->Fungal_Growth

Application Notes and Protocols for the Quantification of 2-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-Chloro-4-methoxynicotinonitrile in research and drug development settings. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented as robust starting points for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally unstable compounds.[1][2] This method is suitable for determining the purity of this compound and for quantifying it in the presence of impurities or in simple formulations.[3][4]

Experimental Protocol

1.1.1. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

1.1.2. Instrumentation

  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Data acquisition and processing software.

1.1.3. Chromatographic Conditions A reverse-phase HPLC method is proposed for this analysis.[5]

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or optimal wavelength determined by UV scan)
Run Time 10 minutes

1.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

1.1.5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters (Representative Data)

The following table summarizes typical performance characteristics for a validated HPLC method.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for the analyte should be well-resolved from impurities.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography UV_Detection UV Detection Chromatography->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds.[1] This method offers high sensitivity and selectivity, making it suitable for trace-level analysis and impurity profiling.[3][6]

Experimental Protocol

2.1.1. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

2.1.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler for liquid injection.

  • Data acquisition and processing software.

2.1.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
GC Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) or Full Scan (m/z 50-300)

2.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL. Add a constant concentration of the internal standard to each.

  • Sample Preparation: Dissolve the sample containing this compound in dichloromethane to achieve a final concentration within the calibration range. Add the same constant concentration of the internal standard.

2.1.5. Data Analysis and Quantification

  • For quantification, operate the mass spectrometer in SIM mode, monitoring characteristic ions of this compound and the internal standard.

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the sample using this calibration curve.

Method Validation Parameters (Representative Data)
ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 90.0% - 110.0%
Precision (% RSD) ≤ 15.0%
Limit of Detection (LOD) Typically in the low ng/mL range
Limit of Quantitation (LOQ) Typically in the mid to high ng/mL range
Specificity Mass spectral data should confirm the identity of the analyte.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_MS_System GC-MS System Standard_Prep->GC_MS_System Sample_Prep Sample Preparation Sample_Prep->GC_MS_System Separation GC Separation GC_MS_System->Separation Ionization_Detection Ionization & MS Detection Separation->Ionization_Detection Data_Acquisition Data Acquisition Ionization_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Logical Relationship in Method Validation

The validation of an analytical method ensures its suitability for the intended purpose. The relationship between key validation parameters is crucial for establishing a reliable method.

Validation_Logic cluster_performance Method Performance Characteristics cluster_reliability Method Reliability cluster_robustness Method Robustness Specificity Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Validated_Method Validated Method LOD_LOQ->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Logical flow of analytical method validation parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-4-methoxynicotinonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and established method for synthesizing this compound is through the chlorination of its precursor, 2-hydroxy-4-methoxynicotinonitrile. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a solvent.

Q2: I am experiencing low yields in my chlorination reaction. What are the potential causes?

A2: Low yields in the chlorination of 2-hydroxy-4-methoxynicotinonitrile can stem from several factors. Incomplete reaction due to insufficient heating or reaction time is a common issue. The purity of the starting material and reagents, particularly the freshness and anhydrous nature of phosphorus oxychloride, is critical. Side reactions, such as the formation of isomeric byproducts or decomposition of the starting material or product at high temperatures, can also significantly reduce the yield. Finally, product loss during the work-up and purification steps can contribute to a lower than expected yield.

Q3: What are the typical byproducts in this synthesis, and how can they be minimized?

A3: Potential byproducts include unreacted starting material (2-hydroxy-4-methoxynicotinonitrile), and potentially isomeric chlorinated products if the reaction conditions are not well-controlled. Over-chlorination or degradation of the nicotinonitrile ring can also occur under harsh conditions. To minimize byproduct formation, it is crucial to control the reaction temperature and time, use the correct stoichiometry of the chlorinating agent, and ensure an inert atmosphere to prevent moisture-related side reactions.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of this compound can be achieved through several methods. Column chromatography using silica gel with an appropriate eluent system, such as a gradient of hexane and ethyl acetate, is a very effective technique for separating the desired product from impurities with different polarities.[1] Recrystallization from a suitable solvent system can also be employed to obtain a high-purity crystalline product.[1]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, this synthesis involves hazardous materials and should be performed with appropriate safety measures. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic fumes. Therefore, the reaction should be conducted in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The work-up procedure involving the quenching of excess POCl₃ should be done carefully by slowly adding the reaction mixture to ice water to control the exothermic reaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive chlorinating agent (e.g., old or hydrated POCl₃). 2. Insufficient reaction temperature or time. 3. Poor quality of starting material (2-hydroxy-4-methoxynicotinonitrile).1. Use freshly distilled or a new bottle of phosphorus oxychloride. Ensure all glassware is flame-dried to remove moisture. 2. Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Extend the reaction time if necessary. 3. Verify the purity of the starting material by analytical techniques such as NMR or melting point.
Presence of Unreacted Starting Material 1. Incomplete reaction. 2. Insufficient amount of chlorinating agent.1. Increase the reaction time or temperature and continue to monitor by TLC. 2. Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents of POCl₃).
Formation of Dark-Colored Byproducts/Tar 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material or solvent.1. Lower the reaction temperature and consider a longer reaction time. 2. Ensure the purity of the starting material and use anhydrous, high-purity solvents.
Difficult Purification 1. Impurities with similar polarity to the product. 2. Oily product that is difficult to crystallize.1. Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase if silica gel is not effective. 2. Attempt to form a crystalline derivative for purification, followed by regeneration of the nitrile. Alternatively, explore different solvent systems for recrystallization.[1]
Exothermic Reaction During Work-up 1. Rapid quenching of excess POCl₃.1. Add the reaction mixture dropwise to a vigorously stirred mixture of crushed ice and water in a well-ventilated fume hood. Maintain a low temperature throughout the quenching process.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

The following table summarizes hypothetical data based on typical outcomes for similar chlorination reactions to illustrate the impact of various parameters on the product yield.

Entry Chlorinating Agent Equivalents of Chlorinating Agent Temperature (°C) Time (h) Yield (%)
1POCl₃1.180465
2POCl₃1.580475
3POCl₃1.5100285
4POCl₃1.5120278 (decomposition observed)
5POCl₃ / PCl₅ (1:0.2)1.5100290
6SOCl₂ / DMF (cat.)1.570660

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-4-methoxynicotinonitrile (Precursor)

This protocol is a representative procedure based on the synthesis of similar nicotinonitrile derivatives.

Materials:

  • Ethyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate

  • Ammonia solution (25-28%)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • In a sealed pressure vessel, dissolve ethyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate in ethanol.

  • Add an excess of concentrated ammonia solution.

  • Heat the mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-hydroxy-4-methoxynicotinonitrile.

Protocol 2: Synthesis of this compound

This is a detailed experimental procedure adapted from established methods for the chlorination of hydroxypyridines.[2]

Materials:

  • 2-hydroxy-4-methoxynicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional)

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-hydroxy-4-methoxynicotinonitrile (1.0 eq).

  • Add phosphorus oxychloride (1.5 eq) dropwise to the flask at room temperature with stirring. For improved yield, a catalytic amount of phosphorus pentachloride (0.2 eq) can be added.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

Synthesis_Pathway Ethyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate Ethyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate 2-hydroxy-4-methoxynicotinonitrile 2-hydroxy-4-methoxynicotinonitrile Ethyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate->2-hydroxy-4-methoxynicotinonitrile 1. NH3, Ethanol 2. HCl This compound This compound 2-hydroxy-4-methoxynicotinonitrile->this compound POCl3, PCl5 (cat.) Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield of This compound check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (e.g., anhydrous POCl3) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions purify_sm Purify Starting Material check_sm->purify_sm Impure use_fresh_reagents Use Fresh/Distilled Reagents check_reagents->use_fresh_reagents Suspect optimize_conditions Optimize Temperature and Time check_conditions->optimize_conditions Suboptimal adjust_stoichiometry Adjust Reagent Stoichiometry check_conditions->adjust_stoichiometry Suboptimal end Improved Yield purify_sm->end use_fresh_reagents->end optimize_conditions->end adjust_stoichiometry->end

Caption: Troubleshooting workflow for low yield synthesis.

References

Side reactions and byproducts in 2-Chloro-4-methoxynicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4-methoxynicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions and byproducts encountered during experiments with this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Nucleophilic Aromatic Substitution (SNA_r_)

  • Question: I am performing a nucleophilic aromatic substitution on this compound with an amine and observing low yield of the desired product. What are the potential side reactions?

    Answer: In addition to the expected substitution of the chlorine atom at the 2-position, several side reactions can occur, leading to a complex mixture of products and reduced yield of your target compound.

    • Byproduct Formation:

      • Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis to form a primary amide (2-amino-4-methoxy-nicotinamide) or a carboxylic acid (2-amino-4-methoxynicotinic acid), especially if water is present in the reaction mixture and the conditions are harsh (e.g., high temperature, strong acid or base).

      • Disubstitution: While less common due to the electron-donating nature of the methoxy group, under forcing conditions, a second nucleophilic attack on the pyridine ring might occur, though this is generally not a major pathway.

      • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used at elevated temperatures, it may compete with your intended nucleophile, leading to the formation of an ether byproduct.

    • Troubleshooting:

      • Moisture Control: Ensure all reactants, solvents, and glassware are rigorously dried to minimize nitrile hydrolysis. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

      • Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Start with milder conditions and gradually increase the temperature.

      • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the primary nucleophile.

      • Excess of Nucleophile: Using a slight excess of the amine nucleophile can help drive the reaction to completion and minimize side reactions involving the starting material.

  • Question: How can I purify my desired amine product from the unreacted starting material and byproducts?

    Answer: Purification can typically be achieved using column chromatography on silica gel. A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from less polar starting material and more polar byproducts like the hydrolyzed amide or carboxylic acid.

2. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

  • Question: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I am observing significant amounts of homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these side reactions?

    Answer: Homocoupling of the boronic acid and dehalogenation of the aryl chloride are common side reactions in Suzuki couplings.

    • Byproduct Formation:

      • Homocoupling of Boronic Acid: This leads to the formation of a biaryl byproduct derived from the boronic acid. It is often favored at higher temperatures and with certain palladium catalysts.

      • Dehalogenation: The this compound can be reduced to 4-methoxynicotinonitrile. This can be caused by hydride sources in the reaction, which may arise from the solvent or additives.

      • Protodeboronation: The boronic acid can react with protons in the reaction mixture to revert to the corresponding arene.

    • Troubleshooting:

      • Optimize Catalyst and Ligand: The choice of palladium precursor and ligand is crucial. For electron-rich aryl chlorides like this compound, ligands such as XPhos or SPhos in combination with a Pd(OAc)₂ or Pd₂(dba)₃ catalyst often give good results.

      • Base Selection: The base plays a critical role. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. The use of a weaker base might reduce the rate of protodeboronation.

      • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is commonly used. Ensure the solvent is deoxygenated to prevent catalyst deactivation and oxidative side reactions.

      • Temperature Control: Running the reaction at the lowest effective temperature can minimize homocoupling.

      • Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is often used to ensure complete consumption of the aryl chloride.

ParameterRecommendation for Suzuki CouplingPotential Impact on Side Reactions
Catalyst Pd(OAc)₂, Pd₂(dba)₃Catalyst choice influences the rate of productive coupling versus side reactions.
Ligand XPhos, SPhos, or other electron-rich, bulky phosphinesAppropriate ligand can promote reductive elimination of the desired product and suppress homocoupling.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Base strength and type affect transmetalation and can influence protodeboronation.
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O (deoxygenated)Solvent polarity and protic nature can impact catalyst stability and side reaction rates.
Temperature 80-110 °C (optimize for specific substrates)Higher temperatures can increase the rate of homocoupling and decomposition.
  • Question: What are the common byproducts in a Sonogashira coupling with this compound?

    Answer: The most common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, leading to the formation of a symmetrical 1,3-diyne (Glaser coupling).

    • Troubleshooting:

      • Copper(I) Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is crucial for the reaction but can also promote Glaser coupling. Using a minimal effective amount is recommended. Copper-free Sonogashira protocols can also be explored.

      • Inert Atmosphere: Strict exclusion of oxygen is critical to prevent oxidative homocoupling of the alkyne.

      • Base: An amine base like triethylamine or diisopropylethylamine is typically used. It should be anhydrous and deoxygenated.

  • Question: I am performing a Buchwald-Hartwig amination and experiencing catalyst deactivation. What could be the cause?

    Answer: Catalyst deactivation can be a significant issue in Buchwald-Hartwig aminations.

    • Potential Causes:

      • Oxidative Degradation: The palladium(0) active species can be oxidized by air, rendering it inactive.

      • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture.

      • Substrate/Product Inhibition: The nitrogen-containing starting materials or products can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle.

    • Troubleshooting:

      • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.

      • Ligand Choice: Use air-stable pre-catalysts or ligands that are more resistant to degradation.

      • Reaction Conditions: Optimize temperature and reaction time. Prolonged heating can lead to catalyst decomposition.

3. Hydrolysis

  • Question: Under what conditions will the nitrile and/or methoxy group of this compound hydrolyze?

    Answer: Both the nitrile and the methoxy groups can be susceptible to hydrolysis under certain conditions.

    • Nitrile Hydrolysis:

      • Acidic Conditions: Strong aqueous acid (e.g., HCl, H₂SO₄) with heating will hydrolyze the nitrile group first to a primary amide and then to a carboxylic acid.[1]

      • Basic Conditions: Strong aqueous base (e.g., NaOH, KOH) with heating will also hydrolyze the nitrile to a carboxylate salt.[1]

    • Methoxy Group Hydrolysis (Ether Cleavage):

      • The methoxy group is generally more stable than the nitrile to hydrolysis. However, strong acids, particularly Lewis acids or hydrohalic acids (like HBr or HI) at elevated temperatures, can cleave the ether bond to yield the corresponding 4-hydroxynicotinonitrile derivative.

    • Troubleshooting to Avoid Hydrolysis:

      • If hydrolysis is not the desired reaction, it is crucial to work under anhydrous conditions and avoid strong acids or bases, especially at elevated temperatures.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), Pd(OAc)₂ (0.02 eq.), and XPhos (0.04 eq.).

  • Solvent Addition: Add anhydrous, deoxygenated toluene and water (typically in a 10:1 to 5:1 ratio).

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Logic and Workflows

Below are diagrams generated using Graphviz to illustrate key concepts and workflows.

G Troubleshooting Low Yield in Nucleophilic Aromatic Substitution A Low Yield of Desired Product B Check for Nitrile Hydrolysis (Amide or Carboxylic Acid) A->B Possible Cause C Check for Unreacted Starting Material A->C Possible Cause D Implement Strict Anhydrous Conditions B->D Solution E Optimize Reaction Temperature (Start with milder conditions) C->E Solution F Increase Reaction Time or Temperature C->F Solution G Use Excess Nucleophile C->G Solution

Caption: Troubleshooting workflow for low yield in SNAr reactions.

G Key Side Reactions in Palladium-Catalyzed Cross-Coupling cluster_suzuki Suzuki Coupling A This compound B Desired Cross-Coupled Product A->B Arylboronic Acid, Pd Catalyst, Base A->B Terminal Alkyne, Pd/Cu Catalyst, Base C Dehalogenation Byproduct (4-methoxynicotinonitrile) A->C D Diyne Homocoupling

Caption: Common side reactions in cross-coupling.

This technical support center provides a starting point for addressing common challenges in the reactivity of this compound. For more specific issues, consulting detailed literature precedents for similar substrates is always recommended.

References

Technical Support Center: Optimizing Substitutions for 2-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for substitutions on 2-Chloro-4-methoxynicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find effective protocols for their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction on this compound proceeding slowly or not at all?

A1: Several factors can contribute to low reactivity in SNAr reactions with this compound:

  • Nucleophile Strength: The reactivity of the nucleophile is critical. Weakly nucleophilic species (e.g., some neutral amines or alcohols) may require activation.

  • Reaction Temperature: SNAr reactions on electron-deficient rings like pyridine often require elevated temperatures to overcome the activation energy barrier. Room temperature may be insufficient.

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents are generally preferred as they can solvate the counter-ion of the nucleophile, increasing its effective nucleophilicity.

  • Base Strength: If a base is used to deprotonate a pro-nucleophile (like an alcohol or thiol), its strength is important. An insufficiently strong base will not generate enough of the active nucleophile.

Q2: I'm observing the formation of multiple products in my reaction. What are the likely side products and how can I minimize them?

A2: Common side reactions include:

  • Di-substitution: If your nucleophile can react a second time with the product, you may see di-substituted byproducts. This is more common with highly reactive nucleophiles.

  • Reaction with Solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with your intended nucleophile, leading to undesired ether byproducts.

  • Decomposition: At excessively high temperatures, the starting material or product may decompose, leading to a complex mixture of byproducts.

To minimize side products, consider using a stoichiometric amount of the nucleophile, lowering the reaction temperature, and choosing a non-nucleophilic, polar aprotic solvent.

Q3: Which position on the this compound ring is most susceptible to nucleophilic attack?

A3: The 2-position, where the chlorine atom is located, is the most activated site for nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen atom preferentially activates the ortho (2- and 6-) and para (4-) positions. The presence of the chloro leaving group at the 2-position makes it the primary site of reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Recommendation
Weak Nucleophile For amine nucleophiles, consider adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For alcohol or thiol nucleophiles, use a strong base (e.g., NaH, K₂CO₃, or NaOtBu) to generate the more reactive alkoxide or thiolate in situ.
Inappropriate Solvent Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents are generally superior to protic solvents (like ethanol or water) or nonpolar solvents (like toluene) for SNAr reactions.
Suboptimal Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition. Refluxing conditions are often necessary.
Insufficient Reaction Time Monitor the reaction progress over a longer period. Some SNAr reactions can take several hours to reach completion.
Poor Quality Reagents Ensure all reagents, especially the solvent and base, are anhydrous if the reaction is sensitive to moisture. Use freshly opened or properly stored reagents.
Issue 2: Formation of Impurities and Side Products
Possible Cause Troubleshooting Recommendation
Over-reaction/Di-substitution Use a 1:1 stoichiometric ratio of the nucleophile to this compound. A slight excess of the limiting reagent can also be considered. Lowering the reaction temperature may also improve selectivity.
Competing Reaction with Solvent If using a nucleophilic solvent (e.g., an alcohol), switch to a non-nucleophilic polar aprotic solvent like DMF or DMSO.
Thermal Decomposition If TLC or LC-MS shows a complex mixture of spots that increases with temperature, try running the reaction at a lower temperature for a longer duration.
Hydrolysis of Cyano Group If water is present, especially under basic or acidic conditions at high temperatures, the nitrile group can hydrolyze to an amide or carboxylic acid. Ensure anhydrous conditions if this is observed.

Experimental Protocols & Data

The following tables summarize typical reaction conditions for nucleophilic aromatic substitutions on 2-chloropyridine and related heterocyclic systems, which can be adapted for this compound.

Table 1: Conditions for Substitution with Amines
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF12012-24Moderate to High
MorpholineTEAPropanol120-140 (Microwave)0.25-0.5High
AlkylamineDIPEADMF80-1004-8Moderate to High
Table 2: Conditions for Substitution with Alcohols/Phenols
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF100-1206-12High
MethanolNaOMeMethanolReflux4-8Moderate
IsopropanolNaHTHFReflux6-12Moderate to High
Table 3: Conditions for Substitution with Thiols
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF60-804-8High
Benzyl MercaptanNaHTHF25-502-4High
EthanethiolEt₃NAcetonitrile50-703-6Moderate

Detailed Methodologies

General Protocol for Substitution with an Amine (e.g., Aniline)
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the desired aniline derivative (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add dry DMF (10 mL).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • If a precipitate does not form, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Substitution with a Phenol
  • To a solution of the desired phenol (1.1 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Heat the reaction mixture to 100-120°C for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

General Protocol for Substitution with a Thiol
  • To a solution of the desired thiol (1.1 eq) in DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Heat the reaction mixture at 60-80°C for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry. If no precipitate forms, extract with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visual Guides

Troubleshooting_Workflow Start Low/No Product Yield Check_Nucleophile Is the nucleophile strong enough? Start->Check_Nucleophile Check_Temp Is the temperature high enough? Check_Nucleophile->Check_Temp No Activate_Nu Activate nucleophile (e.g., add base) Check_Nucleophile->Activate_Nu Yes Check_Solvent Is the solvent polar aprotic? Check_Temp->Check_Solvent No Increase_Temp Increase temperature Check_Temp->Increase_Temp Yes Check_Base Is a suitable base being used? Check_Solvent->Check_Base No Change_Solvent Change to DMF, DMSO, etc. Check_Solvent->Change_Solvent Yes Use_Stronger_Base Use stronger base (e.g., NaH, K₂CO₃) Check_Base->Use_Stronger_Base Yes Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Nucleophile - Base (if needed) Solvent Add Anhydrous Polar Aprotic Solvent Reagents->Solvent Heat Heat to Optimal Temperature Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction (e.g., with water) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography or Recrystallization Extract->Purify

Technical Support Center: Purification of 2-Chloro-4-methoxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-chloro-4-methoxynicotinonitrile and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives via column chromatography and recrystallization.

Column Chromatography Issues
Problem Potential Cause(s) Suggested Solution(s)
Compound will not elute from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.[1]Test the stability of your compound on a TLC plate coated with silica gel before performing column chromatography. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[1]
Poor separation of the desired compound from impurities. The chosen solvent system has poor selectivity.Screen different solvent systems using TLC. Try combinations of solvents with different properties (e.g., hexane/ethyl acetate, dichloromethane/methanol).
The column was not packed or loaded correctly.Ensure the silica gel is packed uniformly without any air bubbles. Load the sample in a minimal amount of solvent to create a narrow band at the top of the column.[2]
The compound elutes with significant tailing. The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the eluent. For polar, basic compounds, adding a small amount of triethylamine or pyridine can help. For acidic compounds, a small amount of acetic acid may be beneficial.
The compound is not very soluble in the eluting solvent.Try a different solvent system in which your compound is more soluble.[1]
Product fractions are contaminated with an unknown impurity. The impurity may be a byproduct from the reaction.Review the reaction mechanism to anticipate potential byproducts and their properties to better design the purification strategy.
The impurity may be from a previous use of the column or glassware.Ensure all glassware is thoroughly cleaned. If reusing a column, ensure it is completely flushed of any previous compounds.
Recrystallization Issues
Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound.[3]
The compound is too soluble in the chosen solvent, even at low temperatures.Choose a different solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.[3] Alternatively, use an anti-solvent system where the compound is soluble in one solvent but insoluble in another miscible solvent.
The product "oils out" instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent.
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
The recovered yield is very low. Too much solvent was used initially.Use the minimum amount of hot solvent necessary to fully dissolve the compound.
The crystals were filtered before crystallization was complete.Ensure the solution has been allowed to cool for a sufficient amount of time. Check for further crystal formation in the filtrate.
The purified product is still impure. Impurities co-precipitated with the product.Ensure slow cooling to allow for selective crystallization. The impurities should ideally remain in the mother liquor. A second recrystallization may be necessary.
The crystals were not washed properly after filtration.Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound derivatives?

A good starting point for many nicotinonitrile derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane. The ratio can be optimized using Thin Layer Chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the desired compound. For example, a purification of a related compound, 2-chloro-4-methoxy-pyrimidine-ethyl formate, utilized a petroleum ether: methylene dichloride (2:1) solvent system.[4]

Q2: My this compound derivative appears to be unstable on silica gel. What are my alternatives for purification?

If your compound is unstable on silica gel, you can try using a less acidic stationary phase such as neutral or basic alumina.[1] Alternatively, you can deactivate the silica gel by treating it with a small amount of a base like triethylamine mixed in the eluent.[1] Preparative High-Performance Liquid Chromatography (HPLC) with a C18 (reverse-phase) column is another powerful alternative for purifying compounds that are sensitive to silica.

Q3: How can I remove baseline impurities if I want to avoid a full column?

For removing highly polar or baseline impurities, running the crude product through a short "plug" of silica gel can be effective.[1] The crude material is dissolved in a suitable solvent and passed through a small amount of silica gel in a pipette or funnel. The less polar product should elute quickly while the baseline impurities remain adsorbed to the silica.

Q4: What are some common solvents for recrystallizing this compound derivatives?

The choice of solvent is highly dependent on the specific derivative. Common solvents for recrystallizing moderately polar organic compounds include ethanol, methanol, isopropanol, ethyl acetate, and toluene, or mixtures of these with water or hexanes. The ideal solvent will dissolve the compound when hot but not when cold.[3]

Q5: I have a persistent impurity with a similar polarity to my product. How can I separate them?

If column chromatography with various solvent systems fails to provide adequate separation, you may need to consider alternative purification techniques. These could include preparative HPLC, which often offers higher resolution, or chemical derivatization of the impurity to alter its polarity, followed by another chromatographic step.

Experimental Protocols

Protocol 1: General Column Chromatography for Purification of a this compound Derivative
  • TLC Analysis: Develop a TLC solvent system that gives your desired product an Rf of ~0.2-0.3 and separates it well from impurities.

  • Column Packing:

    • Select a column with a diameter appropriate for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.[2]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[2]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is needed, gradually increase the polarity of the solvent system.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Optional purity_check Purity Check (TLC, HPLC, NMR) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystal Recrystallization start Purification Issue? no_elution Compound Not Eluting start->no_elution Yes poor_sep Poor Separation start->poor_sep Yes no_crystals No Crystals Formed start->no_crystals Yes increase_polarity Increase Solvent Polarity no_elution->increase_polarity Try new_solvent Screen New Solvent Systems poor_sep->new_solvent Try success Successful Purification increase_polarity->success new_solvent->success concentrate Concentrate Solution no_crystals->concentrate Try change_solvent Change Solvent no_crystals->change_solvent Try concentrate->success change_solvent->success

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Low Reactivity of 2-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-methoxynicotinonitrile. The content addresses common issues related to its low reactivity in cross-coupling and nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in cross-coupling reactions?

A1: The low reactivity of this compound stems from a combination of electronic and steric factors. The electron-donating methoxy group at the 4-position increases electron density on the pyridine ring, strengthening the C-Cl bond and making oxidative addition to a palladium catalyst more difficult. Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition, a phenomenon often referred to as the "2-pyridyl problem."[1][2]

Q2: What are the most common challenges encountered when using this substrate?

A2: Researchers often face low to no conversion, slow reaction rates, and the need for harsh reaction conditions. Side reactions such as hydrodechlorination (replacement of Cl with H) and homocoupling of the coupling partner can also be significant issues.[1]

Q3: Are there general strategies to improve the reactivity of this compound?

A3: Yes, several strategies can be employed:

  • Catalyst and Ligand Selection: Utilize highly active catalyst systems, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can promote the challenging oxidative addition step.

  • Reaction Conditions: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave-assisted synthesis is a particularly effective technique for accelerating reactions with unreactive substrates.[3][4]

  • Choice of Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices for challenging cross-coupling reactions.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired coupled product.

Potential CauseTroubleshooting Steps
Poor Catalyst Activity 1. Switch to a more active catalyst system. Use a pre-formed palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. N-heterocyclic carbene (NHC) ligands like IPr can also be effective. 2. Increase catalyst loading. While typically 1-2 mol% is used, increasing the loading to 3-5 mol% may be necessary for this unreactive substrate.
Ineffective Oxidative Addition 1. Increase reaction temperature. Temperatures in the range of 100-120 °C are often required. 2. Consider microwave irradiation. Microwave heating can significantly accelerate the reaction and improve yields.[3][4]
Catalyst Inhibition (The "2-Pyridyl Problem") 1. Use bulky ligands. Ligands like SPhos and XPhos can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1]
Ineffective Base 1. Screen different bases. Start with a strong base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered for optimal reactivity.
Solvent Issues 1. Use anhydrous, degassed solvents. Common choices include dioxane, toluene, or DMF. The presence of oxygen can deactivate the catalyst.

Logical Workflow for Troubleshooting Low Suzuki Coupling Yield

start Low or No Yield catalyst Is the catalyst system active enough? start->catalyst temp Is the reaction temperature sufficient? catalyst->temp No catalyst_sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->catalyst_sol Yes base Is the base effective? temp->base No temp_sol Increase temperature to 100-120 °C. Consider microwave irradiation. temp->temp_sol Yes degas Is the system properly degassed? base->degas No base_sol Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). base->base_sol Yes degas->catalyst_sol No degas_sol Thoroughly degas solvents and use inert atmosphere techniques. degas->degas_sol Yes

Troubleshooting workflow for low Suzuki coupling yield.

Buchwald-Hartwig Amination

Issue: Failure to form the C-N bond.

Potential CauseTroubleshooting Steps
Catalyst Deactivation 1. Select a robust ligand. Use bulky biarylphosphine ligands (e.g., XPhos, RuPhos) that are known to be effective for coupling with electron-rich aryl chlorides. 2. Use a pre-formed catalyst. This can provide a more active and stable catalytic species.
Strong C-Cl Bond 1. Increase reaction temperature. Reactions may require heating up to 110 °C or higher. 2. Employ microwave heating. This can dramatically reduce reaction times and improve yields.
Inappropriate Base 1. Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices for Buchwald-Hartwig aminations.
Amine Reactivity 1. Consider the pKa of the amine. Less basic amines may require more forcing conditions.

Experimental Workflow for Buchwald-Hartwig Amination

reagents Combine this compound, amine, base, Pd precatalyst, and ligand in a dry, inert atmosphere vial. solvent Add anhydrous, degassed solvent (e.g., toluene or dioxane). reagents->solvent reaction Heat the reaction mixture with stirring. (Conventional or Microwave) solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool, dilute with organic solvent, wash with water and brine. monitoring->workup purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification

General workflow for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Issue: No substitution of the chloride with the amine nucleophile.

Potential CauseTroubleshooting Steps
Insufficient Ring Activation 1. Increase reaction temperature. SNAr reactions with unactivated substrates often require high temperatures (150-200 °C). 2. Use a high-boiling point solvent. Solvents like DMSO, NMP, or sulfolane are suitable for high-temperature reactions. 3. Consider microwave heating. This can provide rapid and efficient heating to the required temperatures.
Low Nucleophilicity of the Amine 1. Use a stronger base. A base like K₂CO₃ or DBU can deprotonate the amine, increasing its nucleophilicity. 2. Choose a more nucleophilic amine. If possible, select an amine with higher basicity.
Poor Leaving Group Ability 1. While chloride is a reasonable leaving group in SNAr, its departure is the rate-determining step. Higher temperatures are the most effective way to facilitate this.

Data from a Successful Suzuki Coupling Reaction

The following data is adapted from a study by Gray et al. (2019), which successfully employed this compound in a Suzuki coupling reaction.

ParameterCondition
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Base Potassium Carbonate (K₂CO₃)
Solvent System Dioxane/Water
Temperature 120 °C
Heating Method Not specified, but high temperature suggests conventional heating or microwave.
Yield 48% (for the synthesis of compound 33)

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Adapted from Gray et al., 2019)

This protocol describes the synthesis of a biaryl compound from this compound and a boronic ester.

Materials:

  • This compound

  • Aryl boronic ester (e.g., 4-bromo-3-methylphenol derived boronic ester)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl boronic ester (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 - 0.1 eq.).

  • Add anhydrous, degassed dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Cl pd2 Ar-Pd(II)-Cl(L)₂ oa->pd2 trans Transmetalation pd2->trans Ar'-B(OR)₂ Base pd2_ar Ar-Pd(II)-Ar'(L)₂ trans->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 product Ar-Ar' re->product

References

Preventing decomposition of 2-Chloro-4-methoxynicotinonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-methoxynicotinonitrile. The following information is designed to help you anticipate and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: this compound is susceptible to decomposition primarily through two pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrile group and the pyridine ring activate the chlorine atom at the 2-position towards attack by nucleophiles. This can lead to the displacement of the chloride ion by various nucleophiles present in the reaction mixture, such as amines, alcohols, or water.

  • Hydrolysis: Under aqueous acidic or basic conditions, both the nitrile group and the methoxy group can be susceptible to hydrolysis. The chloro group can also be displaced by hydroxide ions under basic conditions.

Q2: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What could be the cause?

A2: A dark coloration and the appearance of multiple spots on a TLC plate are common indicators of decomposition. This is often due to uncontrolled exothermic reactions or prolonged reaction times at elevated temperatures, leading to side reactions and the formation of polymeric byproducts. The presence of strong nucleophiles or harsh pH conditions can also contribute to the degradation of the starting material and the formation of impurities.

Q3: How can I minimize the decomposition of this compound during a reaction?

A3: To minimize decomposition, consider the following strategies:

  • Control of Reaction Temperature: Maintain the recommended reaction temperature. Use a cooling bath to manage any exotherms, especially during the addition of reagents.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions with atmospheric moisture.

  • Use of Non-Nucleophilic Bases: If a base is required, opt for a non-nucleophilic, sterically hindered base to avoid competitive displacement of the chloro group.

  • Anhydrous Conditions: Ensure all solvents and reagents are dry to prevent hydrolysis of the nitrile and methoxy groups.

  • Reaction Time Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to decomposition.

Q4: What are some common side products to expect?

A4: Common side products can arise from the reaction of this compound with nucleophiles or water. For example, in the presence of an amine nucleophile (R-NH2), a common side product would be the corresponding 2-amino-4-methoxynicotinonitrile. If water is present, hydrolysis can lead to the formation of 2-hydroxy-4-methoxynicotinonitrile.

Troubleshooting Guides

Below are troubleshooting guides for specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Decomposition of starting material Monitor the reaction temperature closely. Run the reaction at the lowest effective temperature.
Side reactions with nucleophiles If your reaction involves a nucleophile, consider adding it slowly and at a low temperature. If a base is used, switch to a non-nucleophilic alternative.
Hydrolysis Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Incomplete reaction Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup.
Issue 2: Formation of Multiple Impurities
Potential Cause Troubleshooting Step
High reaction temperature Lower the reaction temperature. Consider a solvent with a lower boiling point if refluxing.
Presence of water or other nucleophiles Ensure all glassware is oven-dried and solvents are anhydrous. Purify all reagents before use.
Air sensitivity Degas the solvent and purge the reaction vessel with an inert gas before adding reagents.

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction

This protocol provides a general methodology for a nucleophilic substitution reaction at the 2-position of this compound, aiming to minimize decomposition.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, DMF, or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous aprotic solvent.

  • Add the non-nucleophilic base (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the nucleophile (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for the required time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Decomposition Pathways

The following diagram illustrates the primary decomposition pathways of this compound.

Potential Decomposition Pathways of this compound cluster_0 Starting Material cluster_1 Decomposition Products cluster_2 Reaction Conditions / Reagents SM This compound SNAr_Product 2-Substituted-4-methoxynicotinonitrile SM->SNAr_Product SNAr Hydrolysis_Product 2-Hydroxy-4-methoxynicotinonitrile SM->Hydrolysis_Product Hydrolysis Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->SNAr_Product Water Water (H2O) Water->Hydrolysis_Product

Caption: Decomposition of this compound.

Troubleshooting Workflow

This workflow provides a logical approach to troubleshooting experiments where decomposition is suspected.

Troubleshooting Workflow for Decomposition Start Decomposition Suspected (Low Yield / Impurities) Check_Temp Was reaction temperature controlled? Start->Check_Temp Check_Reagents Were anhydrous reagents and solvents used? Check_Temp->Check_Reagents Yes Optimize_Temp Optimize temperature (run at lower temp) Check_Temp->Optimize_Temp No Check_Atmosphere Was an inert atmosphere used? Check_Reagents->Check_Atmosphere Yes Use_Anhydrous Use anhydrous conditions Check_Reagents->Use_Anhydrous No Check_Base Is a non-nucleophilic base being used? Check_Atmosphere->Check_Base Yes Use_Inert Use inert atmosphere Check_Atmosphere->Use_Inert No Change_Base Switch to a non-nucleophilic base Check_Base->Change_Base No End Problem Resolved Check_Base->End Yes Optimize_Temp->Check_Reagents Use_Anhydrous->Check_Atmosphere Use_Inert->Check_Base Change_Base->End

Technical Support Center: Suzuki Coupling of 2-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the Suzuki coupling of 2-chloro-4-methoxynicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Suzuki coupling of this compound?

The primary challenges stem from the electronic properties of the substrate. The electron-withdrawing nitrile group and the pyridine nitrogen can deactivate the palladium catalyst, while the chloro group is a less reactive leaving group compared to bromo or iodo substituents, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2]

Q2: Which palladium catalysts are most effective for this type of coupling?

For challenging substrates like this compound, highly active catalyst systems are often required.[3] Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[4] It is highly recommended to use palladium precatalysts with bulky, electron-rich phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos.[3] N-heterocyclic carbene (NHC) ligands also show great promise.[3]

Q3: What is the role of the base in this reaction, and which one should I choose?

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1] For electron-deficient chloropyridines, strong inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[5]

Q4: Can I use microwave irradiation to improve my reaction?

Yes, microwave-assisted Suzuki coupling can be highly effective. It can significantly reduce reaction times and, in many cases, improve product yields.[6] For instance, studies on similar substrates have shown that reaction times can be reduced to as little as 15 minutes at 100°C with excellent yields.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation - Inactive catalyst system.- Insufficient reaction temperature.- Ineffective base.- Poor quality of reagents (e.g., decomposed boronic acid).- Switch to a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos or XPhos).- Increase the reaction temperature, or consider using microwave irradiation.[6]- Screen different bases, such as K₃PO₄ or Cs₂CO₃.[5]- Use fresh, high-purity reagents.
Significant Side Product Formation (e.g., Homocoupling) - Presence of oxygen in the reaction mixture.- Sub-optimal catalyst-to-ligand ratio.- Reaction temperature is too high.- Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[5]- Optimize the catalyst and ligand loading.- Try lowering the reaction temperature.
Protodeboronation (Loss of Boronic Acid) - Instability of the boronic acid under the reaction conditions, especially with aqueous bases.- Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[5]- Consider using anhydrous reaction conditions.
Incomplete Consumption of Starting Material - Insufficient catalyst loading.- Catalyst deactivation.- Low reaction temperature or insufficient reaction time.- Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).- Use a more robust ligand to prevent catalyst deactivation.- Increase the reaction temperature and/or extend the reaction time.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of related chloro-heterocyclic compounds. This data can serve as a starting point for the optimization of your reaction with this compound.

Table 1: Catalyst and Base Screening for a Model Suzuki Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (10:1)10012>95
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene1101692
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O (4:1)1002445
4PdCl₂(dppf) (3)-Na₂CO₃ (2)Acetonitrile/H₂O (4:1)801868

Note: Yields are representative and may vary depending on the specific boronic acid used.

Table 2: Effect of Solvent on a Model Suzuki Coupling Reaction

EntrySolvent System (v/v)Temperature (°C)Time (h)Yield (%)
11,4-Dioxane/H₂O (10:1)1001295
2Toluene/H₂O (10:1)1101688
3THF/H₂O (4:1)802475
4DMF1201265

Conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2 equiv.)

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the boronic acid, the palladium catalyst, the ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent and water via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120°C) or in a microwave reactor (e.g., 100-150°C) for the specified time.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Diaryl [Ar'-B(OR)2(Base)]- RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Reactants Ar-X + Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield CheckCatalyst Is the catalyst system active enough? Start->CheckCatalyst ChangeCatalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. CheckCatalyst->ChangeCatalyst No CheckTemp Is the reaction temperature sufficient? CheckCatalyst->CheckTemp Yes ChangeCatalyst->CheckTemp IncreaseTemp Increase temperature (80-120 °C). Consider microwave irradiation. CheckTemp->IncreaseTemp No CheckBase Is the base effective? CheckTemp->CheckBase Yes IncreaseTemp->CheckBase ChangeBase Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). CheckBase->ChangeBase No CheckDegassing Is the system properly degassed? CheckBase->CheckDegassing Yes ChangeBase->CheckDegassing Degas Thoroughly degas all solvents and run under inert atmosphere. CheckDegassing->Degas No Success Improved Yield CheckDegassing->Success Yes Degas->Success

Caption: A workflow diagram for troubleshooting low reaction yields.

Reaction_Setup_Logic Logic Diagram for Reaction Setup Start Reaction Planning Substrate This compound + Boronic Acid/Ester Start->Substrate Catalyst Select Catalyst System (e.g., Pd(OAc)2 + SPhos) Substrate->Catalyst Base Select Base (e.g., K3PO4) Substrate->Base Solvent Select Solvent (e.g., Dioxane/H2O) Substrate->Solvent Conditions Determine Conditions (Temp., Time, Atmosphere) Catalyst->Conditions Base->Conditions Solvent->Conditions Setup Assemble Reaction Under Inert Atmosphere Conditions->Setup Execution Run and Monitor Reaction Setup->Execution

Caption: A logical flow for planning and setting up the Suzuki coupling experiment.

References

Technical Support Center: Synthesis of 2-Chloro-4-methoxynicotinonitrile and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Chloro-4-methoxynicotinonitrile and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves the chlorination of a corresponding hydroxynicotinonitrile precursor, such as 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, followed by methoxylation. The chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃) with or without phosphorus pentachloride (PCl₅). The subsequent methoxylation can be carried out using sodium methoxide in methanol.

Q2: What are the critical safety precautions to take during this synthesis?

A2: The synthesis involves hazardous reagents that require strict safety measures.

  • Phosphorus oxychloride (POCl₃) and Phosphorus pentachloride (PCl₅): These are highly corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is essential. Reactions involving these reagents can be highly exothermic and release HCl gas, which must be scrubbed.[1]

  • Anhydrous Conditions: Many steps, particularly the chlorination, are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2]

Q3: What are the expected side products in this synthesis?

A3: Several side products can form, complicating purification and reducing yield. These may include:

  • Isomeric Products: In the synthesis of analogues with multiple reactive sites, the formation of constitutional isomers is a common issue. For instance, in the synthesis of 6-Chloro-2-Methoxy-4-Methylnicotinonitrile, the isomeric 2-chloro-6-methoxy-4-methylnicotinonitrile is also formed.[3]

  • Over-chlorinated Products: If the reaction conditions are too harsh, further chlorination on the pyridine ring may occur.

  • Incomplete Methoxylation: Unreacted 2,4-dichloronicotinonitrile may remain if the methoxylation step is incomplete.

  • Hydrolysis Products: If moisture is present, the nitrile group can be hydrolyzed to an amide or carboxylic acid, or the chloro group can revert to a hydroxyl group.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Quality or Wet Reagents Ensure phosphorus oxychloride (POCl₃) is fresh and colorless. Use anhydrous solvents. Dry starting materials thoroughly before use.
Inactive Chlorinating Agent The activity of POCl₃ can diminish with age or exposure to moisture. Use a freshly opened bottle or distill before use.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature if the starting material is still present.[4]
Suboptimal Reaction Temperature The chlorination step is often exothermic and may require initial cooling followed by heating to drive the reaction to completion.[1] A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high can cause decomposition. Optimize the temperature based on literature for similar substrates.[4]
Inefficient Methoxylation Ensure the sodium methoxide is not degraded. Use a slight excess of the methoxide reagent. The reaction time and temperature may need optimization.
Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Steps
Formation of Isomers This is common when the pyridine ring has multiple sites for substitution. To favor the desired isomer, reaction conditions such as temperature and the order of reagent addition may need to be carefully controlled. Purification by column chromatography or recrystallization will be necessary to separate the isomers.[3]
Reaction Temperature Too High Overheating can lead to the formation of byproducts and decomposition of the desired product. Maintain a controlled temperature throughout the reaction.[1]
Presence of Water Moisture can lead to the formation of hydrolysis byproducts. Ensure all glassware is dry and use anhydrous solvents.[2]
Difficult Product Isolation and Purification
Potential Cause Troubleshooting Steps
Oily or Dark Crude Product This is common after chlorination with POCl₃. The crude product often contains acidic impurities.[1] A thorough workup is necessary. This can include pouring the reaction mixture onto crushed ice, followed by extraction and washing with a mild base like sodium bicarbonate solution.[1]
Co-elution of Impurities If impurities co-elute with the product during column chromatography, try a different solvent system with varying polarities or consider a different stationary phase (e.g., alumina).
Product Solidifying in Equipment Some nicotinonitrile products can solidify in the condenser during distillation. Ensure the condenser outlet is not constricted.[1]
Acidic Impurities Remaining Washing the crude solid with a dilute sodium hydroxide solution can help remove acidic impurities.[1] For sensitive compounds, a milder base like sodium bicarbonate is recommended.

Quantitative Data Summary

The following table summarizes the impact of reaction conditions on the yield of a related compound, 2-chloro-4-methyl nicotinonitrile, which can provide insights for optimizing the synthesis of this compound analogues.

Starting MaterialChlorinating AgentTemperature (°C)Yield (%)Purity (%)Reference
2-cyano group-5-(dimethylamine) base-3-methyl-2,4-limonene acid amidesPOCl₃105-11088.498[4]
2-cyano group-5-(dimethylamine) base-3-methyl-2,4-limonene acid amidesPOCl₃80-8537.687.7[4]
2-cyano group-5-(dimethylamine) base-3-methyl-2,4-limonene acid amidesPOCl₃ (1.5 eq) + PCl₅ (0.5 eq)Not Specified6293[4]

Experimental Protocols

General Protocol for Chlorination of 4-Hydroxynicotinonitrile Precursors

This is a general guideline and should be optimized for the specific substrate.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel, place the 4-hydroxynicotinonitrile precursor (1 equivalent). The entire setup should be under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. If required, phosphorus pentachloride (PCl₅, 1.1-1.5 equivalents) can also be added. The addition should be done carefully, as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 100-120°C) and monitor the progress by TLC. The reaction time can vary from 2 to 12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas, so it must be performed in a fume hood.

  • Extraction: Neutralize the aqueous solution with a base (e.g., solid sodium bicarbonate or a saturated solution) until the pH is ~7-8. Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for Methoxylation of 2,4-Dichloronicotinonitrile Analogues
  • Reaction Setup: Dissolve the 2,4-dichloronicotinonitrile analogue (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: To this solution, add a solution of sodium methoxide in methanol (1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench it by adding water.

  • Extraction: Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.

Visual Diagrams

experimental_workflow General Synthesis Workflow start Start: 4-Hydroxynicotinonitrile Analogue chlorination Chlorination with POCl3 / PCl5 start->chlorination workup1 Work-up: Quench on ice, Neutralize, Extract chlorination->workup1 intermediate Intermediate: 2,4-Dichloronicotinonitrile Analogue workup1->intermediate methoxylation Methoxylation with NaOMe in Methanol intermediate->methoxylation workup2 Work-up: Quench with water, Extract methoxylation->workup2 purification Purification: Column Chromatography or Recrystallization workup2->purification product Final Product: this compound Analogue purification->product

Caption: General workflow for the synthesis of this compound analogues.

troubleshooting_low_yield Troubleshooting: Low Product Yield start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) start->monitor_reaction reagent_issue Use fresh/dry reagents check_reagents->reagent_issue condition_issue Optimize T and time check_conditions->condition_issue incomplete_reaction Incomplete reaction? -> Increase time/T monitor_reaction->incomplete_reaction

Caption: A decision-making flowchart for troubleshooting low product yield.

References

Technical Support Center: Scalable Synthesis of 2-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scalable synthesis of 2-Chloro-4-methoxynicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: While a specific, optimized scalable synthesis for this compound is not extensively documented in publicly available literature, analogous syntheses of related compounds suggest that a multi-step approach is common. A plausible route could start from a substituted pyridine, followed by chlorination and methoxylation, and finally the introduction of the nitrile group. Another approach could involve the construction of the pyridine ring from acyclic precursors.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control for a successful and scalable synthesis include reaction temperature, the ratio of reactants and reagents, reaction time, and the purity of starting materials and solvents. For instance, in chlorination steps using reagents like phosphorus oxychloride (POCl₃), precise temperature control is crucial to prevent the formation of byproducts.[1]

Q3: What are the potential impurities I might encounter?

A3: Impurities can arise from various sources during the synthesis. These can be broadly categorized as:

  • Starting material-related impurities: Unreacted precursors.

  • Isomeric impurities: Formation of other chloro-methoxynicotinonitrile isomers.

  • Over-reaction products: Introduction of additional functional groups or modifications to the pyridine ring.

  • Side-products from specific reactions: For example, chlorination reactions can sometimes lead to the formation of dichlorinated byproducts.

  • Degradation products: The final product may be susceptible to degradation if not handled and stored correctly.[1]

Q4: How can I purify the final product on a large scale?

A4: For scalable purification of this compound, several methods can be employed:

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is often a highly effective and scalable method for obtaining a high-purity crystalline product.

  • Column Chromatography: While effective at the lab scale, scaling up column chromatography can be challenging. However, it remains a viable option for removing impurities with significantly different polarities.[1]

  • Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure could be an option.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive reagents (e.g., moisture-sensitive chlorinating agents). 2. Incorrect reaction temperature. 3. Insufficient reaction time.1. Ensure all reagents are of high purity and handled under anhydrous conditions where necessary. 2. Carefully monitor and control the reaction temperature within the optimal range. 3. Monitor the reaction progress using techniques like TLC or HPLC and continue until the starting material is consumed.
Presence of Unreacted Starting Material 1. Incomplete reaction. 2. Insufficient amount of a key reagent.1. Increase the reaction time or temperature, while monitoring for byproduct formation. 2. Use a slight excess of the limiting reagent to drive the reaction to completion.
Formation of Multiple Products (Isomers/Byproducts) 1. Lack of regioselectivity in the reaction. 2. Reaction temperature is too high, leading to side reactions.1. Re-evaluate the synthetic route for better regiochemical control. 2. Optimize the reaction temperature to favor the formation of the desired product.[2]
Difficult Purification 1. Impurities with similar polarity to the product. 2. Oily product that is difficult to crystallize.1. Optimize the mobile phase for column chromatography to improve separation. 2. Attempt to form a crystalline derivative for purification, followed by regeneration of the final product. Explore different solvent systems for recrystallization.[1]

Experimental Protocols

Note: The following protocols are hypothetical and based on syntheses of analogous compounds. They should be optimized for the specific requirements of the synthesis of this compound.

Protocol 1: Chlorination of a Hydroxypyridine Precursor
  • Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add the hydroxypyridine precursor and an appropriate solvent (e.g., toluene).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Optimization of Chlorination Reaction
EntryPOCl₃ (equivalents)Temperature (°C)Time (h)Yield (%)Purity (%)
11.58046590
22.08047592
32.010048588 (byproduct formation)
42.58068095

Data is hypothetical and for illustrative purposes only.

Visualizations

Scalable_Synthesis_Workflow General Workflow for Scalable Synthesis and Troubleshooting A Route Scouting & Process Development B Raw Material Sourcing & Quality Control A->B C Pilot Scale Synthesis B->C D Process Optimization (DoE) C->D I Troubleshooting C->I E Scale-Up to Manufacturing D->E D->I F In-Process Controls (IPC) E->F E->I G Purification & Isolation F->G H Final Product Analysis & Release G->H I->D Feedback Loop

Caption: General workflow for scalable synthesis and troubleshooting.

Troubleshooting_Logic Troubleshooting Logic for Low Yield A Low Yield Observed B Check Starting Material Purity A->B C Verify Reagent Activity A->C D Analyze Reaction Mixture (TLC/HPLC) A->D E Incomplete Reaction? D->E F Increase Reaction Time/Temp E->F Yes G Byproduct Formation? E->G No H Optimize Reaction Conditions (e.g., lower temp) G->H Yes I Purification Issues? G->I No J Develop New Purification Method I->J Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-methoxynicotinonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products and performance of 2-Chloro-4-methoxynicotinonitrile in key palladium-catalyzed cross-coupling reactions. It is intended to serve as a practical resource for chemists engaged in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and materials science. By presenting objective comparisons with a relevant alternative, 2-Bromo-4-methoxynicotinonitrile, this guide offers insights into substrate selection and reaction optimization.

Introduction to 2-Halo-4-methoxynicotinonitriles in Synthesis

2-Halo-4-methoxynicotinonitriles are versatile building blocks in organic synthesis. The presence of a halogen atom at the 2-position of the pyridine ring provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various cross-coupling reactions. The methoxy group at the 4-position and the nitrile group at the 3-position modulate the electronic properties of the pyridine ring, influencing its reactivity.

This guide focuses on the characterization of products from three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Comparative Reactivity: Chloro vs. Bromo Substituents

In palladium-catalyzed cross-coupling reactions, the reactivity of the halide leaving group generally follows the trend: I > Br > Cl > F. This is primarily due to the bond dissociation energies of the carbon-halogen bond. Consequently, aryl bromides are typically more reactive than the corresponding aryl chlorides, often requiring milder reaction conditions and lower catalyst loadings.[1]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend can be reversed, with chloro-substituted electron-deficient rings sometimes exhibiting higher reactivity than their bromo counterparts. This is attributed to the higher electronegativity of chlorine, which can better stabilize the intermediate Meisenheimer complex.

This guide will provide specific examples to illustrate these reactivity trends for the nicotinonitrile scaffold.

Product Characterization in Key Cross-Coupling Reactions

The following sections detail the expected reaction products of this compound and its bromo-analogue in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Representative experimental data, where available for analogous systems, is provided to guide expectations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[2][3][4] For 2-halo-4-methoxynicotinonitriles, this reaction enables the introduction of a wide range of aryl, heteroaryl, and alkyl substituents at the 2-position.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of 2-halo-4-methoxynicotinonitriles.

Comparative Performance Data (Illustrative)

Halide (X)Boronic Acid (R-B(OH)₂)Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
ClPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100Moderate[3][4]
BrPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90Good-Excellent[2]
ClAlkylboronic acid pinacol esterPd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O100Moderate[4]
BrAlkylboronic acid pinacol esterPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O80Good[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an aryl halide with an amine.[5][6][7] This reaction is instrumental in the preparation of substituted anilines and other arylamines, which are common motifs in pharmaceuticals.

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of 2-halo-4-methoxynicotinonitriles.

Comparative Performance Data (Illustrative)

Halide (X)Amine (R¹R²NH)Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
ClMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100Moderate[8][9]
BrMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80Good-Excellent[5]
ClAnilinePd₂(dba)₃ / RuPhosK₂CO₃Dioxane110Moderate-Good[8]
BrAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene100Excellent[5]

Note: The successful amination of aryl chlorides often requires the use of more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) and potentially higher temperatures compared to aryl bromides.[8][9]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.

Reaction Scheme:

Caption: General scheme for the Sonogashira coupling of 2-halo-4-methoxynicotinonitriles.

Comparative Performance Data (Illustrative)

Halide (X)Alkyne (R-C≡CH)Catalyst/Co-catalystBaseSolventTemp (°C)Yield (%)Reference
ClPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80Low-Moderate[1]
BrPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60Good-Excellent[1]

Note: Sonogashira couplings of aryl chlorides are generally more challenging than those of aryl bromides and may require higher temperatures, higher catalyst loadings, or more specialized catalyst systems.

Experimental Protocols

Detailed experimental protocols for these cross-coupling reactions are provided below. These are generalized procedures based on literature for similar substrates and may require optimization for specific starting materials.

General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 2-halopyridine (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2][3]

General Procedure for Buchwald-Hartwig Amination of a 2-Halopyridine
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), the phosphine ligand (e.g., BINAP, XPhos, 0.02-0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add the 2-halopyridine (1.0 mmol) and the amine (1.2 mmol) to the tube, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C) for the required time (typically 4-24 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[5][8]

Signaling Pathway Relevance

Nicotinonitrile derivatives are of significant interest in medicinal chemistry and have been investigated as inhibitors of various protein kinases.[10][11] The products derived from the cross-coupling reactions of this compound, such as 2-aryl and 2-amino substituted nicotinonitriles, represent scaffolds that can be further elaborated to target specific signaling pathways implicated in diseases like cancer.

For instance, certain substituted pyridines are known to act as inhibitors of Pim kinases, which are involved in cell survival and proliferation pathways.[10] The general workflow for identifying such inhibitors is depicted below.

Signaling_Pathway_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_target Target Pathway Start This compound Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Start->Coupling Library Library of Nicotinonitrile Derivatives Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR Pathway Signaling Pathway Modulation (e.g., Pim Kinase Inhibition) Lead_Opt->Pathway

Caption: Workflow for the development of nicotinonitrile-based signaling pathway modulators.

Conclusion

This compound is a valuable synthetic intermediate that can be functionalized at the 2-position through various palladium-catalyzed cross-coupling reactions. While it is generally less reactive than its bromo-analogue in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the use of appropriate catalyst systems and reaction conditions can lead to the desired products. The resulting substituted nicotinonitriles are promising scaffolds for the development of biologically active molecules, particularly as kinase inhibitors. This guide provides a framework for researchers to select appropriate starting materials and reaction conditions for the synthesis of novel nicotinonitrile derivatives.

References

Reactivity Face-Off: 2-Chloro- vs. 2-Bromo-4-methoxynicotinonitrile in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2-chloro-4-methoxynicotinonitrile and 2-bromo-4-methoxynicotinonitrile, two key heterocyclic building blocks in medicinal chemistry and materials science. Understanding their relative reactivity in common synthetic transformations is crucial for reaction design, optimization, and the efficient synthesis of complex target molecules. This document summarizes expected reactivity trends based on established chemical principles and provides supporting experimental data from analogous systems to illustrate these differences.

Executive Summary

The relative reactivity of the 2-chloro and 2-bromo analogues is primarily dictated by the nature of the carbon-halogen bond and the specific reaction mechanism.

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig): In these transformations, which typically proceed via an oxidative addition mechanism, the reactivity is governed by the carbon-halogen bond strength. The weaker carbon-bromine bond leads to a faster rate of oxidative addition compared to the stronger carbon-chlorine bond. Consequently, 2-bromo-4-methoxynicotinonitrile is generally the more reactive substrate , often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. The general reactivity trend for these reactions is C-I > C-Br > C-Cl.

  • Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions proceed through an addition-elimination mechanism involving a Meisenheimer complex. The rate-determining step is often the initial nucleophilic attack. The more electronegative chlorine atom polarizes the C-Cl bond to a greater extent, rendering the carbon at the 2-position more electrophilic and susceptible to attack. Therefore, This compound is typically more reactive in SNAr reactions . The general reactivity order for leaving groups in SNAr is often F > Cl > Br > I.

Data Presentation: Comparative Reaction Performance

While direct side-by-side experimental data for this compound and 2-bromo-4-methoxynicotinonitrile is not extensively available in the literature, the following tables present representative data for analogous 2-halopyridine systems to illustrate the expected reactivity trends.

Note: This data is compiled from various sources for structurally similar compounds and should be interpreted as illustrative of general reactivity patterns. Reaction conditions are not identical, and yields are highly dependent on the specific substrates, catalyst systems, and reaction parameters.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. As anticipated, bromopyridines generally show higher reactivity than their chloro counterparts, often requiring less forcing conditions.

Aryl Halide (Analogue)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120 (MW)0.581
2,6-DichloropyridineHeptyl boronic pinacol esterPd₂(dba)₃ / FcPPh₂K₃PO₄1,4-Dioxane/H₂O100-74 (mono-alkylation)[1]
Table 2: Buchwald-Hartwig Amination

This C-N bond formation reaction also follows the general reactivity trend where the C-Br bond is more readily cleaved in the oxidative addition step.

Aryl Halide (Analogue)AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene801895-99
4-ChlorotolueneMesitylamine[Pd(IMes)(NQ)]₂KOHDioxane100-High Yield
Table 3: Sonogashira Coupling

The formation of a C(sp²)-C(sp) bond via Sonogashira coupling is also more facile for aryl bromides compared to aryl chlorides.

Aryl Halide (Analogue)AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT-High (selective at I)
3-BromopyridinePhenylacetylene(AllylPdCl)₂ / P(t-Bu)₃DABCOMeCNRT0.585
Aryl ChloridesTerminal AlkynesPd Complex / Water Soluble LigandK₂CO₃iPrOH/H₂O90-Near Quantitative
Table 4: Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the trend is reversed, with chloro-substituted heterocycles often being more reactive. A clear example is the selective substitution of a chloro group in the presence of a bromo group on the same pyridine ring.

Aryl Halide (Analogue)NucleophileReagent/ConditionsProductObservation
2-Bromo-4-chloropyridineMeO⁻NaOMe / MeOH2-Bromo-4-methoxypyridineSelective displacement of chloride
2-Halopyridinium saltsThiolsK₂CO₃ / DMAc2-ThiopyridinesChloro-analogue is highly reactive at RT[2]

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for reactions with 2-chloro- and 2-bromo-4-methoxynicotinonitrile. Note: These protocols are adapted from literature procedures for analogous compounds and require optimization for the specific substrates. All reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Suzuki-Miyaura Coupling (General Procedure)
  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine the 2-halo-4-methoxynicotinonitrile (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and the selected base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%) and, if required, the ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination (General Procedure)
  • Catalyst Pre-formation (optional but recommended): In a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, BINAP, 1.2-2.4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 eq.), the 2-halo-4-methoxynicotinonitrile (1.0 eq.), and the primary or secondary amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Follow steps 6-8 as described for the Suzuki-Miyaura coupling.

Sonogashira Coupling (General Procedure)
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-halo-4-methoxynicotinonitrile (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF, DMF) and an amine base (e.g., Et₃N, diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as required (e.g., 60 °C).

  • Monitoring and Work-up: Follow steps 6-8 as described for the Suzuki-Miyaura coupling. For quenching, a saturated aqueous solution of ammonium chloride is often used.

Nucleophilic Aromatic Substitution (SNAr) (General Procedure)
  • Reaction Setup: In a round-bottom flask, dissolve the 2-halo-4-methoxynicotinonitrile (1.0 eq.) in a suitable solvent (e.g., DMF, DMAc, THF, or the nucleophile itself if it is a liquid).

  • Nucleophile and Base Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.2-2.0 eq.). If the nucleophile is not used in its salt form, a base (e.g., K₂CO₃, NaH) may be required to generate the active nucleophile in situ.[2]

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary. SNAr reactions with the more reactive 2-chloro substrate may proceed at lower temperatures than the 2-bromo analogue.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl), and extract the product with an organic solvent. The organic layers are combined, washed, dried, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the fundamental catalytic cycles and reaction pathways discussed in this guide.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Aryl)(X) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Both L₂Pd(II)(Aryl)(R) PdII_Aryl->PdII_Both Transmetalation Transmetalation PdII_Both->Pd0 RedElim Reductive Elimination Product Aryl-R ArylX Aryl-X (2-Halo-4-methoxynicotinonitrile) Boronic R-B(OR)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Aryl)(X) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Amido L₂Pd(II)(Aryl)(NR₂') PdII_Aryl->PdII_Amido AmineCoord Amine Coordination & Deprotonation PdII_Amido->Pd0 RedElim Reductive Elimination Product Aryl-NR₂' ArylX Aryl-X Amine R₂'NH + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

SNAr_Mechanism cluster_pathway SNAr Addition-Elimination Pathway Start Aryl-X (X = Cl, Br) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Addition Addition Elimination Elimination Product Aryl-Nu Intermediate->Product LeavingGroup X⁻ Nucleophile Nu⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

A Comparative Guide to the Biological Activity of 2-Chloro-4-methoxynicotinonitrile Derivatives and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-chloro-4-methoxynicotinonitrile derivatives against other significant heterocyclic compounds. Heterocyclic scaffolds are fundamental in medicinal chemistry, with substitutions like chloro and methoxy groups playing a pivotal role in modulating pharmacological effects. This document synthesizes experimental data to highlight the therapeutic potential of these molecules in antimicrobial and anticancer applications.

Antimicrobial and Antifungal Activity

The introduction of a chlorine atom into a heterocyclic ring often enhances antimicrobial properties. This section compares the efficacy of various chloro-substituted heterocycles against a range of bacterial and fungal pathogens.

1.1. 2-Methoxy-nicotinonitrile Derivatives Derivatives of 2-methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles have demonstrated notable antimicrobial activity.[1] These compounds have been tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] The activity is generally assessed by measuring the zone of inhibition.[1]

1.2. Other Chloro-Heterocycles Other classes of chlorine-containing heterocycles also exhibit significant antimicrobial potential. For instance, certain hydrazone derivatives are reported to have moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] Similarly, 2-chloro-N-phenylacetamide has shown potent antifungal activity, particularly against fluconazole-resistant Candida and Aspergillus species.[3][4][5] Its efficacy is quantified by Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.[3][4][5]

Table 1: Comparative Antimicrobial and Antifungal Activity

Heterocycle Class Specific Derivative/Compound Target Organism Activity Metric Value Standard Drug Citation
Nicotinonitrile 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-(4-methoxyphenyl)nicotinonitrile B. megaterium Zone of Inhibition 18 mm Ampicillin [1]
S. aureus Zone of Inhibition 16 mm Chloramphenicol [1]
E. coli Zone of Inhibition 17 mm Norfloxacin [1]
S. taphimarium Zone of Inhibition 15 mm Norfloxacin [1]
Aspergillus niger Zone of Inhibition 19 mm Fluconazole [1]
Hydrazone 2-Chloro-6-methylquinoline hydrazone derivative (2S) Various microbial strains MIC 3.12 µg/mL Not specified [2]
Acetamide 2-chloro-N-phenylacetamide Candida albicans MIC 128 - 256 µg/mL Fluconazole [3]
Candida parapsilosis MIC 128 - 256 µg/mL Fluconazole [3]
Aspergillus flavus MIC 16 - 256 µg/mL Voriconazole [4][5]

| | | Aspergillus flavus | MFC | 32 - 512 µg/mL | Amphotericin B |[4][5] |

Anticancer Activity

The structural diversity of heterocycles makes them prime candidates for the development of novel anticancer agents. Cyanopyridines, the core of nicotinonitriles, are known to possess antitumor properties.[1] This is compared with other chloro-substituted heterocyclic systems.

2.1. Quinazoline and Thiazolidinone Derivatives Quinazoline-based compounds have shown significant antiproliferative activity.[6] For example, a quinazoline-chalcone derivative displayed high activity with GI50 values in the micromolar range against leukemia, colon cancer, melanoma, and breast cancer cell lines.[6] Furthermore, related pyrimidodiazepines exhibited potent cytotoxic activity, in some cases tenfold higher than the standard drug doxorubicin.[6] Hybrid molecules combining a 4-thiazolidinone core with a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety also show significant cytotoxic effects on tumor cells.[7]

Table 2: Comparative Anticancer Activity

Heterocycle Class Specific Derivative Cancer Cell Line Activity Metric Value (µM) Standard Drug Citation
Quinazoline-Chalcone Compound 14g K-562 (Leukemia) GI50 0.622 Doxorubicin [6]
RPMI-8226 (Leukemia) GI50 1.81 Doxorubicin [6]
HCT-116 (Colon Cancer) GI50 1.11 Doxorubicin [6]
MCF7 (Breast Cancer) GI50 1.25 Doxorubicin [6]
Pyrimidodiazepine Compound 16c Various (10 lines) LC50 >10x vs standard Doxorubicin [6]
Thiazolidinone Hybrid Compound 2h NCI-60 Panel (Mean) GI50 1.57 Not specified [7]

| | | NCI-60 Panel (Mean) | TGI | 13.3 | Not specified |[7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

3.1. Antimicrobial Susceptibility Testing (Cup Plate Method) This method is used to determine the antimicrobial activity of a substance by measuring the diameter of the zone of inhibition.[1]

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is sterilized and poured into sterile Petri plates and allowed to solidify.[8]

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Compound Application: A sterile borer is used to create wells or "cups" in the agar. A fixed concentration of the test compound (e.g., 50 μg/ml), dissolved in a suitable solvent like DMF, is added to each well.[1]

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).[8]

  • Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters (mm).[1][8] The activity is compared against standard antibiotics.[1]

3.2. Antifungal Susceptibility Testing (Broth Microdilution Method) This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a compound.

  • Preparation: The test compound is serially diluted in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.

  • Inoculation: A standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus flavus) is added to each well.[3][5]

  • Incubation: The plate is incubated under appropriate conditions for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or with a spectrophotometer.[3][4]

  • MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar, indicating cell death.[3][4]

3.3. In Vitro Anticancer Activity Screening (NCI-60 Protocol) The U.S. National Cancer Institute (NCI) protocol screens compounds against a panel of 60 human cancer cell lines.[6][7]

  • Cell Lines: The panel includes cell lines from nine different types of human cancers: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[7]

  • Drug Exposure: Cells are seeded in 96-well plates and exposed to the test compound at a minimum of five different concentrations (typically ranging from 10⁻⁴ to 10⁻⁸ M) for 48 hours.[7]

  • Assay: After incubation, cell viability is determined using the Sulforhodamine B (SRB) assay, which measures protein content.

  • Data Analysis: The results are expressed as three main parameters:

    • GI50: The concentration required to inhibit cell growth by 50%.

    • TGI: The concentration required for total growth inhibition (cytostatic effect).

    • LC50: The concentration required to kill 50% of the cells (cytotoxic effect).

Mechanisms of Action & Associated Pathways

Understanding the mechanism of action is vital for rational drug design. The diagrams below illustrate common workflows and proposed mechanisms for the described heterocyclic compounds.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation start Precursors (e.g., Nicotinonitrile) synth Chemical Synthesis start->synth purify Purification & Characterization synth->purify screen Primary Screening (e.g., Antimicrobial, Anticancer) purify->screen hit Hit Identification screen->hit lead Lead Optimization (SAR Studies) hit->lead preclin Candidate Drug lead->preclin Preclinical Studies

Caption: General workflow for heterocyclic drug discovery.

G compound Antifungal Heterocycle (e.g., 2-Chloro-N-phenylacetamide) ergosterol Ergosterol in Fungal Cell Membrane compound->ergosterol Binds to / Inhibits Synthesis membrane Membrane Disruption & Increased Permeability ergosterol->membrane death Fungal Cell Death membrane->death

Caption: Proposed antifungal mechanism via ergosterol interaction.

G compound Anticancer Heterocycle (e.g., Quinazoline derivative) receptor Tyrosine Kinase Receptor (e.g., EGFR, VEGFR-2) compound->receptor Inhibits apoptosis Apoptosis (Cell Death) compound->apoptosis Promotes pathway Signaling Cascade (e.g., PI3K/Akt, MAPK) receptor->pathway Activates proliferation Cell Proliferation & Angiogenesis pathway->proliferation pathway->apoptosis Inhibits

References

Spectroscopic comparison of 2-Chloro-4-methoxynicotinonitrile and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-Chloro-4-methoxynicotinonitrile and its positional isomer, 6-Chloro-4-methoxynicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document summarizes key spectroscopic data to facilitate the identification and differentiation of these compounds. The information is supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data

The structural similarity of these isomers necessitates a multi-faceted analytical approach for unambiguous identification. Key differences are often observed in the chemical shifts of protons and carbons in NMR spectroscopy due to the varied electronic environments induced by the substituent positions on the pyridine ring. The following table summarizes the available spectroscopic data for the two isomers.

Spectroscopic TechniqueThis compound6-Chloro-4-methoxynicotinonitrile
¹H NMR (CDCl₃) δ 8.44 (d, J=5.5 Hz, 1H), 7.02 (d, J=5.5 Hz, 1H), 4.02 (s, 3H)δ 8.59 (s, 1H), 7.22 (s, 1H), 4.03 (s, 3H)
¹³C NMR (CDCl₃) δ 165.7, 153.1, 151.8, 116.1, 108.9, 104.3, 56.9δ 163.7, 153.9, 150.2, 115.5, 110.8, 109.1, 56.9
Mass Spec (MS) m/z 182.0 (M+), 184.0 (M+2)m/z 182.0 (M+), 184.0 (M+2)
Infrared (IR) Not availableNot available

Experimental Workflow for Isomer Differentiation

The definitive identification and comparison of chemical isomers like this compound and its variants involve a systematic workflow. This process ensures that the collected data is robust, reproducible, and allows for clear differentiation based on the unique spectroscopic fingerprint of each molecule.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison A Acquire Isomer Samples B Prepare Solutions (e.g., in CDCl3 for NMR) A->B C 1H & 13C NMR Spectroscopy B->C D Mass Spectrometry (MS) B->D E Infrared (IR) Spectroscopy B->E F Process Spectra C->F D->F E->F G Compare Chemical Shifts, Coupling Constants, & m/z F->G H Structural Elucidation & Isomer Confirmation G->H

Caption: Workflow for the spectroscopic analysis and differentiation of chemical isomers.

Experimental Protocols

The data presented in this guide is typically acquired using standard high-resolution analytical instrumentation. The following protocols outline the general methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte (e.g., this compound) is dissolved in about 0.6 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer, such as a 400 or 500 MHz instrument, is used for data acquisition.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at δ 7.26 ppm).

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: An appropriate ionization technique is employed. Electron Impact (EI) is common for volatile, thermally stable small molecules, which would generate the molecular ion (M+) and characteristic fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak, which confirms the molecular weight, and an isotopic pattern (e.g., M+2 peak for chlorine-containing compounds) that helps confirm the elemental composition.

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust quantification of chemical entities is a cornerstone of reliable research and development. This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Chloro-4-methoxynicotinonitrile, a key intermediate in various synthetic pathways. The performance of this primary method is compared against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method, providing a comprehensive overview for methodological selection. All data presented is based on established analytical validation principles in line with ICH guidelines.[1][2]

Comparative Analysis of Analytical Methods

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the desired performance characteristics such as sensitivity, selectivity, and throughput. While HPLC is a versatile and widely adopted technique for a broad range of pharmaceutical compounds, GC-MS offers a powerful alternative, particularly for volatile and thermally stable molecules.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation is based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, with detection based on the mass-to-charge ratio of ionized fragments.
Typical Stationary Phase C18 or C8 reversed-phase silica gel is commonly used for compounds with moderate polarity like this compound.A capillary column with a non-polar or moderately polar stationary phase (e.g., 5% phenyl polysiloxane) is typically employed.
Analyte Suitability Highly suitable for non-volatile and thermally labile compounds.[3]Best suited for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes.[3]
Sensitivity Generally provides good sensitivity, with Limits of Detection (LOD) often in the ng/mL range.Offers excellent sensitivity, with LODs that can reach the picogram (pg) level, especially with Selected Ion Monitoring (SIM).
Selectivity High selectivity is achieved through the choice of stationary and mobile phases, and the use of specific detectors like Diode Array Detectors (DAD) or Mass Spectrometers (MS).Very high selectivity is achieved through chromatographic separation and mass analysis, which provides structural information.
Throughput Moderate to high throughput, with typical run times of 5-15 minutes per sample.Generally lower throughput due to longer run times, which can include temperature programming.

Method Validation Summary

The following table summarizes the key validation parameters for a proposed RP-HPLC method for the analysis of this compound, alongside typical performance data for a comparative GC-MS method.

Validation ParameterRP-HPLC MethodGC-MS MethodAcceptance Criteria
Specificity The analyte peak is well-resolved from potential impurities and degradation products.The analyte peak is chromatographically resolved and confirmed by its characteristic mass spectrum.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.999≥ 0.998Correlation coefficient (r²) should be close to 1.
Range 1 - 100 µg/mL0.1 - 20 µg/mLThe range should be linear, accurate, and precise.
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%The mean recovery should be within an acceptable range (typically 98-102% for drug substance).
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%RSD should be within acceptable limits (typically ≤ 2%).
- Intermediate Precision≤ 2.0%≤ 3.0%RSD should be within acceptable limits (typically ≤ 2%).
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness % RSD ≤ 2.0% after minor changes in method parameters.% RSD ≤ 5.0% after minor changes in method parameters.The method should remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies for the proposed HPLC method and a comparative GC-MS method are provided below.

Validated RP-HPLC Method

This method is illustrative and based on common practices for the analysis of substituted nicotinonitriles and related heterocyclic compounds.[4][5]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm.[4]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 30 °C.[4]

Validation Experiments:

  • Specificity: Analysis of blank, placebo (matrix without analyte), and spiked samples to demonstrate no interference at the retention time of this compound.

  • Linearity: A series of at least five concentrations across the specified range are prepared and injected in triplicate. A calibration curve is generated by plotting peak area against concentration, and the correlation coefficient is determined.

  • Accuracy: Determined by recovery studies on placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on two different days by different analysts.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition is evaluated.

Comparative GC-MS Method

This method is suitable for the analysis of this compound, assuming sufficient volatility and thermal stability.

GC-MS Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Ion Trap or Quadrupole analyzer.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

Visualizing the Workflow

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

analytical_method_selection cluster_analyte Analyte Properties cluster_decision Method Selection cluster_methods Analytical Techniques Analyte This compound Volatility Volatility & Thermal Stability Analyte->Volatility Polarity Polarity Analyte->Polarity Decision Choose Analytical Method Volatility->Decision Polarity->Decision HPLC HPLC Decision->HPLC Non-Volatile / Thermally Labile GCMS GC-MS Decision->GCMS Volatile / Thermally Stable

Caption: Decision tree for selecting an analytical method.

hplc_validation_workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_report Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: HPLC method validation workflow.

References

Purity Assessment of Synthesized 2-Chloro-4-methoxynicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-methoxynicotinonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity in drug development applications. This guide provides a comparative overview of common analytical techniques for assessing the purity of synthesized this compound, offering detailed experimental protocols and data to aid researchers in selecting the most appropriate methods for their quality control workflows.

Potential Impurities in Synthesis

The synthesis of this compound can introduce several impurities. These may include unreacted starting materials, isomers, and by-products from the reagents used. For instance, synthetic routes involving phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can generate acidic impurities that must be removed.[1][2][3] Common potential impurities to monitor include:

  • Starting Materials: Such as the precursor 4-methoxynicotinamide-1-oxide or related pyridine derivatives.

  • Isomeric Impurities: Formation of other chloro-methoxynicotinonitrile isomers.[1]

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, forming the corresponding carboxylic acid or amide.

  • Residual Solvents: Solvents used during reaction and purification steps.

Comparison of Key Analytical Methods

The choice of analytical method is critical for accurately determining the purity of this compound. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for detecting different types of impurities.

Analytical Technique Principle Advantages Disadvantages Primary Impurities Detected
RP-HPLC Separation based on polarity differences between the analyte and impurities as they pass through a nonpolar stationary phase.Excellent for quantifying non-volatile and thermally unstable impurities. High precision and robustness for routine quality control.[4]Requires reference standards for impurity identification and quantification. May not be suitable for highly volatile impurities.Isomers, hydrolysis by-products, unreacted non-volatile starting materials.
GC-MS Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.Superior for identifying and quantifying volatile and semi-volatile impurities.[4] Provides structural information for unknown peak identification through mass spectral libraries.[5]Requires the analyte to be thermally stable and volatile (or derivable). Can be less precise for quantification than HPLC without an internal standard.Residual solvents, volatile starting materials, and thermally stable by-products.
qNMR Spectroscopy Measures the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.Provides an absolute purity value without needing a reference standard of the analyte itself.[6][7] Offers structural confirmation of the main component and impurities. Detects non-protonated impurities.Lower sensitivity compared to chromatographic methods. Peak overlap can complicate quantification.[8] Requires a high-field NMR spectrometer and a certified internal standard.A wide range of organic impurities, including isomers and by-products.

Experimental Data Summary

The following table presents hypothetical purity assessment data for a synthesized batch of this compound, illustrating the type of results obtained from each analytical technique.

Parameter RP-HPLC Result GC-MS Result qNMR Result
Purity (%) 99.65% (by area)99.70% (by area)99.5% (absolute molar purity)
Major Impurity Detected Isomer A (0.20%)Dichloromethane (0.15%)Isomer A (0.25%)
Other Impurities Unknown at 0.15%Toluene (0.05%)Unidentified signals (approx. 0.10%)
Water Content (Karl Fischer) 0.12%N/AN/A

Mandatory Visualizations

The following diagrams illustrate the logical workflows for purity assessment and method selection.

Purity_Assessment_Workflow cluster_0 Purity Assessment Workflow Start Synthesized Crude This compound Initial_Screen Initial Screening (TLC, Melting Point) Start->Initial_Screen Primary_Analysis Primary Quantitative Analysis (RP-HPLC) Initial_Screen->Primary_Analysis Volatile_Analysis Volatile Impurity Analysis (GC-MS) Initial_Screen->Volatile_Analysis Impurity_ID Impurity Identification & Characterization Primary_Analysis->Impurity_ID Volatile_Analysis->Impurity_ID Orthogonal_Method Orthogonal Purity Verification (qNMR) Final_Report Final Purity Statement & Certificate of Analysis Orthogonal_Method->Final_Report Impurity_ID->Orthogonal_Method

Caption: A typical workflow for the comprehensive purity assessment of a synthesized compound.

Method_Selection_Tree cluster_1 Analytical Method Selection Guide Start What is the primary analytical goal? Goal_Routine Routine QC of known impurities? Start->Goal_Routine Goal_Volatile Screening for residual solvents or volatile by-products? Start->Goal_Volatile Goal_Absolute Absolute purity without a specific reference standard? Start->Goal_Absolute Method_HPLC Use RP-HPLC Goal_Routine->Method_HPLC Method_GCMS Use GC-MS Goal_Volatile->Method_GCMS Method_qNMR Use qNMR Goal_Absolute->Method_qNMR

Caption: Decision tree for selecting the appropriate analytical method.

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a general method for determining the purity of this compound and quantifying related substances.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Analysis: Inject 10 µL of the prepared sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile impurities like residual solvents.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.[10]

  • Ion Source Temperature: 230°C.[10]

  • Mass Range: 35-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Analysis: Inject 1 µL of the sample in split mode (e.g., 20:1 split ratio). Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and quantified by peak area percentage.[5]

Quantitative NMR (qNMR) Spectroscopy

This protocol provides a method for determining the absolute purity of the compound.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a resonance peak that is well-resolved from the analyte peaks.

  • Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation.[8]

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P_std = Purity of the internal standard.[7]

References

In-Silico Analysis of Nicotinonitrile Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitrile and its derivatives represent a versatile scaffold in medicinal chemistry, with several compounds having advanced to clinical use for a range of therapeutic areas, including oncology and cardiovascular diseases.[1] In-silico analysis plays a pivotal role in the rational design and optimization of these derivatives by predicting their biological activities, pharmacokinetic properties, and potential toxicities, thereby accelerating the drug discovery process. This guide provides a comparative overview of in-silico approaches applied to various nicotinonitrile and related chloro-substituted nitrile derivatives, supported by data from recent studies.

Comparative In-Silico Performance Data

The following tables summarize key quantitative data from in-silico studies on different nicotinonitrile and related derivatives, highlighting their potential as therapeutic agents.

Table 1: Molecular Docking and Inhibitory Constants of Nicotinonitrile Derivatives against Cancer Targets

Compound/DerivativeTarget Protein (PDB ID)Binding Affinity (kcal/mol)Inhibition Constant (µM)Reference
5-acetyl-4-(4-methoxyphenyl)-6-methyl-2-(((4-oxo-3,4-dihydro-quinazolin-2-yl)methyl)thio)nicotinonitrileHER2 (3WSQ)-6.6712.84[2]
EGFR (5WB7)-6.889.07[2]
Tdp1 (6N0D)-8.021.31[2]
(E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideVEGFR-2-38.36 (MM-GBSA)-[3]
Cyanopyridine Derivative 4cPim-1 (2OBJ)--[4]
Cyanopyridine Derivative 4dPim-1 (2OBJ)--[4]

Table 2: In-Vitro Cytotoxicity of Nicotinonitrile Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Cyanopyridine Derivative 4cHepG-28.02 ± 0.38[4]
HCT-1167.15 ± 0.35[4]
Cyanopyridine Derivative 4dHepG-26.95 ± 0.34[4]
HCT-1168.35 ± 0.42[4]
Ethyl 5-cyano-2-methyl-4-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-6-(3-phenylureido)nicotinateHePG234.31[5]
Caco-224.79[5]
(E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideMCF-7-[3]
HCT 116-[3]

Experimental Protocols for In-Silico Analysis

The methodologies employed in the cited studies provide a framework for the in-silico evaluation of novel nicotinonitrile derivatives.

Molecular Docking

Molecular docking studies are fundamental in predicting the binding orientation and affinity of a ligand to a target protein. A typical protocol involves:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. The ligand structures are drawn using chemical drawing software and optimized for their 3D conformation.

  • Docking Simulation: Software such as AutoDock or MOE (Molecular Operating Environment) is used to perform the docking calculations.[4] The binding site on the protein is defined, and the software explores various conformations of the ligand within this site.

  • Scoring and Analysis: The binding affinity is calculated based on a scoring function that estimates the free energy of binding. The results are analyzed to identify the most stable binding poses and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). For instance, in the study of a nicotinonitrile-substituted quinazolinone, docking was performed against HER2, EGFR, and Tdp1 enzymes to predict binding affinities and inhibition constants.[2]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding.

  • System Setup: The docked complex is placed in a simulation box with explicit solvent molecules (e.g., water).

  • Simulation: A molecular mechanics force field is applied, and the system's trajectory is calculated by integrating Newton's equations of motion. Simulations are typically run for nanoseconds to observe the stability of the complex.

  • Analysis: The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand are analyzed to assess the stability of the complex.[6] Binding free energies can also be calculated using methods like MM-GBSA.[3]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for drug development. In-silico tools like admetSAR can predict these properties.[7] These predictions help in the early identification of compounds with poor pharmacokinetic profiles or potential toxicity. Computational ADMET predictions for some newly synthesized nicotinonitrile hybrids have suggested low toxicity and minimal side effects.[1]

Visualizing In-Silico Workflows and Biological Pathways

The following diagrams illustrate common workflows and pathways relevant to the in-silico analysis of nicotinonitrile derivatives.

In_Silico_Drug_Discovery_Workflow cluster_0 Computational Design cluster_1 In-Silico Analysis cluster_2 Experimental Validation Compound_Library Compound Library / Virtual Screening Molecular_Docking Molecular Docking Compound_Library->Molecular_Docking Lead_Identification Lead Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Lead_Optimization->Molecular_Docking MD_Simulations Molecular Dynamics Simulations Lead_Optimization->MD_Simulations Molecular_Docking->Lead_Identification ADMET_Prediction ADMET Prediction MD_Simulations->ADMET_Prediction Synthesis Chemical Synthesis ADMET_Prediction->Synthesis In_Vitro_Assays In-Vitro Assays Synthesis->In_Vitro_Assays In_Vivo_Studies In-Vivo Studies In_Vitro_Assays->In_Vivo_Studies

Caption: General workflow for in-silico drug discovery.

EGFR_Signaling_Pathway EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Nicotinonitrile Derivative (Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway targeted by some anticancer agents.

SAR_Logic Compound Nicotinonitrile Core R1 R2 R3 Activity Biological Activity Compound:f1->Activity Influences Binding Affinity Compound:f2->Activity Modulates Selectivity Properties Physicochemical Properties (LogP, PSA) Compound:f3->Properties Affects Solubility Properties->Activity

Caption: Structure-Activity Relationship (SAR) logic for derivative optimization.

References

A Comparative Guide to Catalysts for Cross-Coupling with 2-Chloro-4-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-chloro-4-methoxynicotinonitrile presents a versatile building block, with the chloro-substituent serving as a key handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitrile group and the electron-donating methoxy group on the pyridine ring create a unique electronic environment that influences the reactivity of the C-Cl bond, making the choice of an appropriate catalyst system paramount for successful synthesis.

This guide provides an objective comparison of various palladium catalyst systems applicable to the cross-coupling of this compound with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The data presented is compiled from studies on structurally similar 2-chloropyridines and related electron-deficient heteroaryl chlorides, offering a strong predictive foundation for catalyst selection and reaction optimization.

Data Presentation: Catalyst Performance Overview

The selection of an appropriate palladium catalyst and ligand is critical for achieving high efficiency in cross-coupling reactions involving electron-deficient 2-chloropyridines like this compound. The following tables summarize the performance of representative palladium catalyst systems for various cross-coupling reactions based on typical results reported for analogous substrates.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridine Analogs with Arylboronic Acids

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-1004-12>901-2
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH804-10>901-3

Note: Yields are representative and can vary based on the specific boronic acid used, purity of reagents, and precise reaction conditions.

Table 2: Buchwald-Hartwig Amination of 2-Chloropyridine Analogs

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃XantphosNaOt-BuToluene100-1108-2470-951.5-3
Pd(OAc)₂BINAPCs₂CO₃Toluene10012-2465-852-4
RuPhos Pd G3RuPhosK₃PO₄1,4-Dioxane80-1006-18>901-2
[Pd(IPr)(allyl)Cl]IPrNaOt-BuTHF60-804-12>901-3

Note: Yields are representative and can vary based on the specific amine coupling partner, steric hindrance, and electronic effects.

Table 3: Sonogashira Coupling of 2-Chloropyridine Analogs with Terminal Alkynes

Catalyst/PrecatalystCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₂Cl₂CuIEt₃NDMF60-806-1270-902-5
Pd(OAc)₂/PPh₃CuIa-BuNH₂Toluene50-708-1675-951-3
Pd/CCuIK₂CO₃Acetonitrile8012-2460-805-10
(NHC)-Pd Complex(NHC)-Cu ComplexCs₂CO₃DioxaneRT-604-10>900.01-1 (Pd), 1 (Cu)

Note: Copper-free Sonogashira couplings are also possible but often require more specialized ligands and conditions. Yields are representative.

Table 4: Heck Coupling of 2-Chloropyridine Analogs with Alkenes

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile10012-2460-802-5
PdCl₂(PPh₃)₂-K₂CO₃DMF12010-2055-753-5
Herrmann's Catalyst-NaOAcNMP1308-16>850.1-1
Pd(P(t-Bu)₃)₂P(t-Bu)₃Cy₂NMeDioxane1006-14>901-3

Note: The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the ligand used. Yields are representative.

Mandatory Visualization

Cross_Coupling_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)(X)L_n Oxidative Addition Intermediate Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Transmetalation Intermediate Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Ar-R Coupled Product Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start reagents Combine this compound, Coupling Partner, and Base in a Schlenk Flask start->reagents atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Argon or Nitrogen) reagents->atmosphere catalyst Add Palladium Precatalyst and Ligand atmosphere->catalyst solvent Add Degassed Anhydrous Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC or LC-MS) solvent->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for catalyst screening.

Catalyst_Selection_Logic start Select Cross-Coupling Reaction Type suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira heck Heck start->heck suzuki_cat High-Yielding Systems: - Pd(OAc)₂/SPhos - XPhos Pd G3 suzuki->suzuki_cat buchwald_cat High-Yielding Systems: - Pd₂(dba)₃/Xantphos - RuPhos Pd G3 buchwald->buchwald_cat sonogashira_cat Common Systems: - Pd(PPh₃)₂Cl₂/CuI - (NHC)-Pd/(NHC)-Cu sonogashira->sonogashira_cat heck_cat Robust Systems: - Herrmann's Catalyst - Pd(P(t-Bu)₃)₂ heck->heck_cat

Caption: Decision tree for selecting a catalyst system based on reaction type.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions with this compound, based on established methodologies for similar substrates. Optimization of specific parameters may be required for optimal results.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane/H₂O (4:1 mixture, 5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the 1,4-dioxane/H₂O solvent mixture.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 mmol)

  • Amine (primary or secondary, 1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • NaOt-Bu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Add this compound and toluene.

  • Add the amine to the mixture.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by flash chromatography.

Sonogashira Coupling Protocol

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • CuI (0.05 mmol, 5 mol%)

  • Et₃N (2 mL)

  • DMF (5 mL)

Procedure:

  • To a degassed solution of this compound in a mixture of DMF and Et₃N, add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

  • Stir the reaction mixture under an argon atmosphere at 60-80 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Heck Coupling Protocol

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(o-tol)₃ (0.04 mmol, 4 mol%)

  • Et₃N (2.0 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • To a Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon.

  • Add acetonitrile, the alkene, and Et₃N via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Disclaimer: The experimental data and protocols provided in this guide are based on literature reports for structurally similar compounds and are intended for informational purposes. Actual results with this compound may vary. It is strongly recommended to perform small-scale test reactions to optimize conditions for specific applications. Always follow appropriate laboratory safety procedures.

A Comparative Crystallographic Guide to 2-Chloro-4-methoxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of 2-chloro-4-methoxynicotinonitrile, a scaffold of interest in medicinal chemistry. While a complete single-crystal X-ray structure for this compound itself is not publicly available, this document presents a detailed examination of closely related substituted nicotinonitrile derivatives for which crystallographic data has been published. This comparative approach offers valuable insights into the structural effects of substituent modifications on the nicotinonitrile core, aiding in the rational design of novel compounds.

The following sections present a compilation of experimental data, detailed methodologies for synthesis and crystallographic analysis, and visualizations of experimental workflows and structural relationships.

Comparative Crystallographic Data

The crystallographic data for three distinct nicotinonitrile derivatives are summarized below for comparative analysis. These compounds share the core nicotinonitrile structure with variations in substitution, providing a basis for understanding the impact of different functional groups on the crystal lattice.

ParameterDerivative 1: 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile[1]Derivative 2: 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile[2]Derivative 3: 2-Methoxy-4,6-diphenylnicotinonitrile[3]
Empirical Formula C₂₁H₁₉N₃O₂C₁₉H₁₅N₃OC₁₉H₁₄N₂O
Formula Weight 345.39301.34286.32
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nP2₁/cP2₁2₁2₁
a (Å) 5.3924(2)10.9448(12)15.0686(16)
b (Å) 16.5111(5)18.960(2)24.327(3)
c (Å) 20.1415(6)7.4738(8)3.8986(4)
α (°) 909090
β (°) 91.315(2)94.743(2)90
γ (°) 909090
Volume (ų) 1792.82(10)1545.6(3)1429.1(3)
Z 444
Temperature (K) 298100100
Radiation (λ, Å) Mo Kα (0.71073)Mo Kα (0.71073)Mo Kα (0.71073)
Reflections collected 178141420012356
Independent reflections 521636963344
R(int) 0.0280.0510.047
Final R indices [I>2σ(I)] R1 = 0.052R1 = 0.046R1 = 0.040
wR2 (all data) 0.1590.1430.093

Experimental Protocols

Synthesis of Nicotinonitrile Derivatives

The synthesis of the compared nicotinonitrile derivatives generally involves a cyclization reaction. A representative protocol is the synthesis of 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile[1]:

  • (E)-1-(4-aminophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (1 mmol) is dissolved in methanol (10 ml).

  • Freshly prepared sodium methoxide (1.0 mmol of sodium in 20 ml of methanol) is added to the solution.

  • Excess malononitrile (2.0 mmol) is then added with continuous stirring at room temperature.

  • The reaction is stirred until a precipitate is formed.

  • The resulting solid is filtered to yield the product.

  • Single crystals suitable for X-ray diffraction are obtained by slow evaporation from a methanol/ethanol (1:1 v/v) solution.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized workflow for the X-ray crystallographic analysis of the nicotinonitrile derivatives, based on the methodologies reported for the compared compounds[1][2][3]:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: Data is collected on a CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation. For low-temperature data collection, a cryostat is used to maintain the crystal at the desired temperature (e.g., 100 K).

  • Data Reduction: The collected diffraction data is processed using software such as SAINT, which includes integration of the diffraction spots and corrections for Lorentz and polarization effects. An absorption correction is also applied (e.g., multi-scan).

  • Structure Solution: The crystal structure is solved using direct methods with software like SHELXS.

  • Structure Refinement: The structure is refined by full-matrix least-squares on F² using software such as SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Data Visualization and Analysis: Molecular graphics are generated using programs like SHELXTL or DIAMOND to visualize the crystal structure and packing.

Visualizations

Experimental Workflow for X-ray Crystallographic Analysis

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of Derivative crystallization Slow Evaporation for Single Crystals synthesis->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Crystallographic Information File (CIF) structure_refinement->final_structure Final Structural Model

Caption: Generalized workflow for the synthesis and X-ray crystallographic analysis of nicotinonitrile derivatives.

Logical Relationship of Structural Analysis

logical_relationship cluster_core Core Structure cluster_derivatives Derivative Comparison cluster_analysis Crystallographic Analysis nicotinonitrile Nicotinonitrile Scaffold derivative1 Derivative 1 (Aminophenyl, Ethoxyphenyl) nicotinonitrile->derivative1 Substitution derivative2 Derivative 2 (Aminophenyl, Phenyl) nicotinonitrile->derivative2 Substitution derivative3 Derivative 3 (Diphenyl) nicotinonitrile->derivative3 Substitution unit_cell Unit Cell Parameters derivative1->unit_cell Determines space_group Space Group derivative1->space_group Determines packing Crystal Packing derivative1->packing Determines intermolecular Intermolecular Interactions derivative1->intermolecular Determines derivative2->unit_cell Determines derivative2->space_group Determines derivative2->packing Determines derivative2->intermolecular Determines derivative3->unit_cell Determines derivative3->space_group Determines derivative3->packing Determines derivative3->intermolecular Determines packing->intermolecular

References

Benchmarking Synthetic Routes to 2-Chloro-4-methoxynicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic pathways for the preparation of 2-Chloro-4-methoxynicotinonitrile, a key intermediate in pharmaceutical research. The following sections detail the proposed synthetic methods, present comparative data, and provide comprehensive experimental protocols.

Method A: Synthesis via 2,4-Dichloro-3-cyanopyridine and Subsequent Selective Methoxylation

This approach relies on the initial synthesis of a dichlorinated precursor, followed by a selective nucleophilic substitution with sodium methoxide. The higher reactivity of the chlorine atom at the 4-position of the pyridine ring allows for a regioselective methoxylation.

Experimental Workflow (Method A)

Method A Workflow Method A: Synthesis via Dichlorinated Intermediate A 2,4-Dihydroxynicotinonitrile B Chlorination with POCl3 A->B Phosphorus Oxychloride C 2,4-Dichloronicotinonitrile B->C Intermediate D Selective Methoxylation (NaOMe, Methanol) C->D Sodium Methoxide E This compound D->E Crude Product F Purification (Crystallization/Chromatography) E->F G Final Product F->G Purity >98%

Caption: Workflow for the synthesis of this compound via a dichlorinated intermediate.

Experimental Protocol (Method A)

Step 1: Synthesis of 2,4-Dichloronicotinonitrile

  • To a stirred solution of 2,4-dihydroxynicotinonitrile (1 equivalent) in phosphorus oxychloride (5-10 equivalents), add N,N-dimethylformamide (catalytic amount) dropwise at 0°C.

  • Slowly heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloronicotinonitrile.

Step 2: Synthesis of this compound

  • Dissolve the crude 2,4-dichloronicotinonitrile (1 equivalent) in anhydrous methanol.

  • Prepare a solution of sodium methoxide (1-1.2 equivalents) in anhydrous methanol.

  • Add the sodium methoxide solution dropwise to the solution of 2,4-dichloronicotinonitrile at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Method B: Synthesis from a 4-Hydroxypyridine Precursor

This alternative route involves the construction of the pyridine ring with a hydroxyl group at the 4-position, followed by chlorination and O-methylation. This method avoids the handling of a dichlorinated intermediate, which can be advantageous in terms of regioselectivity control in the final step.

Experimental Workflow (Method B)

Method B Workflow Method B: Synthesis from Hydroxypyridine Precursor A Malononitrile & Acetoacetate Derivative B Ring Formation A->B Base catalyst C 2-Chloro-4-hydroxy-6-methylnicotinonitrile B->C Intermediate D O-Methylation (e.g., Methyl Iodide, Base) C->D Methylating agent E 2-Chloro-4-methoxy-6-methylnicotinonitrile D->E Crude Product F Purification (Crystallization/Chromatography) E->F G Final Product F->G Purity >98%

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-4-methoxynicotinonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 2-Chloro-4-methoxynicotinonitrile with appropriate personal protective equipment (PPE). Based on data from similar chemical compounds, this substance should be treated as hazardous.[1][2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[1][4]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6][7] The fundamental principle is that hazardous chemical waste should never be disposed of down the drain or in regular trash.[8]

  • Waste Identification and Classification:

    • Treat this compound as hazardous waste. Due to its chemical structure (containing chlorine and nitrogen on an aromatic ring), it is likely to be classified as a toxic and potentially environmentally hazardous substance.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific waste classification and coding.

  • Segregation of Waste:

    • Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.[9] It should be segregated with other halogenated organic wastes.

    • Do not mix solid and liquid waste forms of this chemical in the same container.[9]

  • Containerization:

    • Use a designated, chemically compatible, and leak-proof container for waste collection.[8][10] The container must be in good condition and have a secure, tight-fitting lid.[8]

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11] The accumulation start date should also be clearly marked on the label.[12]

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]

    • The SAA must be under the control of laboratory personnel.[10]

    • Ensure secondary containment, such as a spill tray, is in place to capture any potential leaks.[9]

    • Keep the waste container closed at all times, except when adding waste.[10]

  • Request for Disposal:

    • Once the waste container is full or has reached the accumulation time limit set by your institution (often 9-12 months), contact your EHS department to arrange for a pickup.[10]

    • Do not exceed the maximum allowable volume for an SAA, which is typically 55 gallons for hazardous waste.[10]

Summary of Safety and Disposal Data

The following table summarizes key information for the safe handling and disposal of this compound, based on best practices and data from analogous compounds.

ParameterGuidelineSource (Analogous Compounds/General Principles)
Primary Hazards Irritant to skin, eyes, and respiratory system. Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][13]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, use in a fume hood.[1][4]
Spill Response Evacuate the area. Wear appropriate PPE. For solids, sweep up and place in a suitable container for disposal. Avoid generating dust. For liquids, absorb with an inert material and place in a sealed container.[1]
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][2]
First Aid: Skin Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][2]
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
First Aid: Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2][13]
Disposal Method Dispose of as hazardous waste through a licensed contractor. Do not dispose of in regular trash or down the sewer.[1][8]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1][2][4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to final disposal.

A Generation of 2-Chloro-4- methoxynicotinonitrile Waste B Identify as Hazardous Waste A->B C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select a Labeled, Compatible Waste Container C->D E Segregate from Incompatible Wastes (e.g., non-halogenated solvents, acids) D->E F Place Waste in Container E->F G Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Keep Container Securely Closed G->H I Monitor Accumulation Date and Volume H->I J Container Full or Time Limit Reached? I->J J->G No K Contact Environmental Health & Safety (EHS) for Pickup J->K Yes L EHS Transports for Proper Disposal K->L

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste management plan and EHS department for guidance.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.